The following diagram outlines the hypothesized pathway from primary metabolism to the final saponin structure, integrating the key stages and enzymes listed in the table.
This diagram visualizes the multi-stage journey from universal metabolic building blocks to the complex this compound molecule. The pathway proceeds from the mevalonate pathway to form the fundamental isoprenoid units, which are assembled into the squalene backbone. This backbone is then cyclized and modified into the steroidal sapogenin structure, with Cytochrome P450s (CYPs) playing a critical role in creating the unique structure of sarsasapogenin. Finally, UDP-glycosyltransferases (UGTs) attach specific sugar sidechains to form the complete this compound saponin [1].
The current understanding of this pathway is largely derived from modern functional genomics techniques. The table below summarizes the core methodologies that have been successfully applied to Asparagus racemosus to identify the genes involved [2] [1] [3].
| Method | Application in Pathway Research | Key Findings / Outputs |
|---|---|---|
| Transcriptome Sequencing & De Novo Assembly | Profiling gene expression across tissues (root, leaf, fruit) to identify transcripts involved in secondary metabolism. | Generated extensive catalogs of unigenes (e.g., 126,861 in [1]); identified tissue-specific expression, with roots rich in saponin biosynthesis genes. |
| Differential Gene Expression Analysis | Comparing transcript levels (e.g., root vs. leaf) to find genes preferentially expressed in saponin-producing tissue. | Discovered root-specific or root-enriched transcripts for enzymes like Squalene Synthase (SQS), Cytochrome P450s (CYPs), and Glycosyltransferases (UGTs) [1]. |
| Gene Expression Validation (qRT-PCR) | Confirming the expression patterns of putative biosynthetic genes identified from transcriptome data. | Validated root-specific expression of 27 secondary metabolite-related transcripts [1]; used to check expression of flavonoid pathway genes [3]. |
| Methyl Jasmonate (MeJA) Induction | Using MeJA, a known elicitor of plant defense and secondary metabolism, to study pathway regulation. | Monitored induced expression of saponin-related genes over time (3, 5, 12 hours), confirming their role in inducible biosynthesis [1]. |
Despite significant progress, several challenges remain in fully elucidating the this compound pathway:
Future research should focus on the functional characterization of candidate enzymes through heterologous expression and in vitro assays, which will be essential for completing the pathway map.
For a foundational understanding, here are the core chemical identifiers and structural details of Shatavarin IV.
| Property | Description |
|---|---|
| IUPAC Name | (3β,5β,25S)-Spirostan-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranoside [1] |
| Synonyms | Asparanin B, Curillin H [1] |
| CAS Registry Number | 84633-34-1 [1] [2] |
| Chemical Formula | C₄₅H₇₄O₁₇ [2] [3] |
| Molecular Weight | 887.06 g/mol [3] |
| Canonical SMILES | C[C@H]1CC[C@@]2(OC1)O[C@H]3C[C@H]4[C@@H]5CC[C@@H]6CC@H[C@H]5CC[C@]4(C)[C@H]3[C@@H]2C)O[C@@H]7OC@HC@@HC@HC@@H[C@H]8O)C@H[C@H]7O[C@@H]9OC@HC@@HC@H[C@H]9O [1] |
The following tables detail the experimental methodologies and findings related to the isolation and characterization of this compound.
| Aspect | Experimental Details |
|---|---|
| Source Material | Roots of Asparagus racemosus Willd. [4] |
| Extraction | Dried root powder defatted with hexane, then extracted with methanol [4]. |
| Isolation | Methanolic extract subjected to column chromatography [4]. |
| Purity Analysis | High-Performance Thin Layer Chromatography (HPTLC) [4]. |
| Critical Parameter | Isolation is affected by atmospheric temperature. Maximum yield and purity (401.1 mg from 250g powder, 66% purity) were achieved at 17-22 °C [4]. |
| Commercial Purity | ≥85.0% (HPLC) and 99.83% are available as analytical standards [1] [3]. |
The workflow below summarizes the key stages in the isolation and characterization of this compound.
This compound isolation and characterization workflow.
| Method | Key Details & Applications |
|---|---|
| Infrared (IR) Spectroscopy | Used for identification of the isolated compound alongside melting point and Mass analysis [4]. |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI-MS/MS): Used for quantification in complex samples with an LOD of 2.5 ng/mL [5]. Also used to confirm molecular structure [6]. |
| Nuclear Magnetic Resonance (NMR) | Extensive spectroscopic analyses including NMR were used to confirm the structure of isolated Shatavarin-IV [6]. |
| HPLC/Tandem MS | Validated Method: Isocratic elution (Water-Acetonitrile, 0.1% Acetic acid). Column: Luna C18. Flow Rate: 0.8 mL/min. Linear Range: 7.5-254 ng/mL. Used for QC of dietary supplements [5]. |
This compound exhibits a range of significant biological activities, as summarized in the table below.
| Biological Activity | Research Findings |
|---|---|
| Anticancer Agent | Induces G0/G1 phase cell cycle arrest and inhibits Epithelial-to-Mesenchymal Transition (EMT) in gastric cancer (AGS) cells under hyperglycemic conditions [7]. Shows activity against breast, colorectal, and renal cancer cell lines [7]. Elicits lifespan extension and alleviates Parkinsonism in C. elegans [3]. |
| Antiviral Activity | Inhibits HIV-1 replication and ameliorates HIV-1-induced mitochondrial dysfunction (oxidative stress, calcium overload) in vitro [8]. |
| Immunological Adjuvant | Safe up to 0.1 mg in mice and elicits IgG and IgG2b humoral immune responses against S. aureus bacterin, though cell-mediated response is lesser than commercial Quil-A saponin [9] [6]. |
| Safety & Toxicology | A Shatavari-based low-alcohol nutraceutical beverage was found safe in acute and subacute toxicity studies in mice, showing no adverse effects or mortality [10]. |
The diagram below illustrates the multi-faceted biological mechanisms of action of this compound based on recent research.
Multifaceted biological mechanisms of this compound.
| Aspect | Key Findings |
|---|---|
| Primary Botanical Source | Roots of Asparagus racemosus (Shatavari) [1] [2]. |
| Quantification Method | Validated HPTLC method [1] [3]. |
| Key Anticancer Findings | • Shows potent cytotoxicity against breast (MCF-7), colon (HT-29), and kidney (A-498) cancer cells in vitro [1]. • Significant reduction in tumor volume and viable tumor cell count in Ehrlich ascites carcinoma mouse models [1]. • Restoration of hematological parameters towards normal levels in vivo [1]. |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
The following workflow details the process for obtaining and quantifying this compound from Asparagus racemosus roots [1].
Isolation and analysis workflow for this compound.
This protocol is used to evaluate the cytotoxic effect of this compound on cancer cell lines [1].
The anticancer effects of Asparagus compounds, including saponins like Shatavarin and Asparagus Polysaccharide (ASP), involve multiple signaling pathways. The diagram below synthesizes the mechanisms from the cited research.
Proposed anticancer mechanism of Asparagus compounds.
The evidence strongly supports this compound and related Asparagus compounds as promising natural product-derived anticancer agents. Future research should focus on:
Shatavarin IV, the principal steroidal saponin in Asparagus racemosus Willd. (Shatavari), has garnered significant scientific interest due to its wide spectrum of pharmacological activities. Research has demonstrated that this bioactive compound possesses antioxidant, antiulcer, anticancer, and neuroprotective properties, making it a valuable marker compound for quality control of herbal products containing Shatavari. [1] Recent investigations have further revealed its potential in managing neurodegenerative disorders such as Alzheimer's disease, where it exhibited strong binding affinities with multiple AD-related targets including TNF-α, GSK-3 axin complex, and amyloid-β. [2]
The growing commercial demand for Asparagus racemosus in pharmaceutical and nutraceutical industries has led to concerns about the sustainability of wild populations. Recent studies have discovered this compound in other Asparagus species including A. densiflorus, A. setaceus, A. plumosus, and A. sprengeri, which could potentially alleviate pressure on A. racemosus as the primary source. [1] This finding underscores the importance of reliable analytical methods for quantifying this compound across different species and commercial formulations.
High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a preferred technique for the analysis of phytoconstituents due to its cost-effectiveness, high throughput, and robustness. The ability to analyze multiple samples simultaneously with minimal sample preparation makes it particularly suitable for routine analysis in herbal drug industries and quality control laboratories. [1] [3] This application note provides a comprehensive, validated HPTLC method for the identification and quantification of this compound in various Asparagus species and polyherbal formulations, complete with detailed experimental protocols and validation data as per ICH guidelines.
All chemicals and reagents used should be of analytical grade. This compound reference standard (purity ≥92.5%) can be procured from commercial suppliers such as Natural Remedies Pvt. Ltd. [4] HPTLC silica gel 60 F254 pre-coated plates (20 cm × 10 cm) serve as the stationary phase. The mobile phase consists of ethyl acetate: methanol: water in the ratio of 7.5:1.5:1 (v/v/v). [1] Derivatization reagent is prepared by combining anisaldehyde-sulfuric acid in appropriate ratios.
The HPTLC system should comprise of the following components:
Accurately weigh 3 mg of this compound reference standard and transfer to a 2-mL volumetric flask. Dissolve in and make up to volume with HPLC-grade methanol to obtain a stock solution of approximately 1.5 mg/mL. [4] Prepare working standards by appropriate dilution of the stock solution.
Reduce dried plant material to fine powder using a mechanical grinder and pass through Mesh Number 85. Accurately weigh 5 g of powdered material and extract using a Soxhlet apparatus with 100 mL of methanol for 24 hours or until the extraction is complete. [4] Evaporate the extract to dryness under reduced pressure using a rotary evaporator. Dissolve the residue in 10 mL of methanol and filter through a 0.22-μm membrane filter before HPTLC analysis.
Table 1: Solvent Systems for Extraction of this compound
| Solvent System | Extraction Efficiency | Remarks | Reference |
|---|---|---|---|
| Methanol | Highest yield | Recommended for optimal extraction | [4] |
| Ethanol | Moderate yield | Suitable for routine analysis | [4] |
| Aqueous-alcohol (95%) | Lower yield | May extract polar compounds | [4] |
The experimental workflow for HPTLC analysis of this compound is systematically presented below:
Activate the HPTLC plates by pre-washing with methanol and drying in an oven at 60°C for 5 minutes. Apply the standard and sample solutions as 6-mm bands using an automatic applicator, 10 mm from the bottom and 10 mm from the side of the plate, with an application rate of 100 nL/s. Maintain a distance of 4 mm between adjacent bands.
Prepare the mobile phase by mixing ethyl acetate, methanol, and water in the ratio of 7.5:1.5:1 (v/v/v). Pour the mobile phase into a twin-trough chamber and saturate for 5 minutes at room temperature (23 ± 4°C). Develop the plate to a distance of 60 mm from the point of application. Remove the plate from the chamber and dry in a stream of hot air.
Spray the developed plate uniformly with anisaldehyde-sulfuric acid reagent using a sprayer. Heat the plate at 105°C for 5 minutes until colored bands appear. Scan the plate using a densitometer at 425 nm (for direct detection) or 560 nm (after derivatization) using a deuterium lamp. [1] [5] Maintain the slit dimensions at 6.00 × 0.45 mm during scanning.
The HPTLC method for quantification of this compound was validated according to ICH guidelines Q2(R1) for the following parameters: [3]
The method demonstrated excellent specificity as evidenced by the well-defined band of this compound at Rf value of 0.55 ± 0.05 in the sample solutions corresponding to the standard. [1] No interference from other components present in the extract was observed at this Rf value, confirming the method's specificity.
The linearity of the method was evaluated by analyzing standard solutions in the concentration range of 100-600 ng/band and 600-1800 ng/band. [3] [5] The calibration curve showed a linear relationship between peak area and concentration with a correlation coefficient (R²) of 0.9968-0.9993, indicating excellent linearity.
Table 2: Validation Parameters for HPTLC Method of this compound Quantification
| Validation Parameter | Results | Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity range | 100-1800 ng/band | - | [3] [5] |
| Correlation coefficient (R²) | 0.9968-0.9993 | R² ≥ 0.995 | [1] [5] |
| Limit of Detection (LOD) | 14.35 ng/band | - | [3] |
| Limit of Quantification (LOQ) | 43.50 ng/band | - | [3] |
| Precision (% RSD) | ≤3.89% | RSD ≤5% | [1] |
| Recovery | 96.17% | 90-110% | [3] |
| Robustness | Within acceptable limits | RSD ≤5% | [5] |
The method demonstrated high sensitivity with Limit of Detection (LOD) of 14.35 ng/band and Limit of Quantification (LOQ) of 43.50 ng/band. [3] These values indicate the method's capability to detect and quantify this compound at very low concentrations.
The precision of the method was evaluated in terms of intra-day and inter-day precision, expressed as percentage relative standard deviation (% RSD). The method was found to be precise with RSD value of ≤3.89%, which is within the acceptable limit of ≤5%. [1]
The accuracy of the method was determined by recovery studies using the standard addition method. The average recovery of this compound was found to be 96.17%, indicating excellent accuracy. [3]
Robustness of the method was evaluated by making deliberate small changes in mobile phase composition, development distance, and chamber saturation time. The method was found to be robust as these slight variations did not significantly affect the Rf values or quantification of this compound.
The validated HPTLC method was successfully applied to quantify this compound in five different Asparagus species. The content varied significantly among species, with the highest concentration found in A. racemosus (0.22%) followed by A. setaceus (0.08%), A. sprengeri (0.06%), A. plumosus (0.04%), and A. densiflorus (0.01%). [1]
Table 3: this compound Content in Different Asparagus Species
| Plant Species | This compound Content (% w/w) | Remarks | Reference |
|---|---|---|---|
| A. racemosus | 0.22-0.40% | Highest content; recommended source | [1] [3] |
| A. densiflorus | 0.01% | Lowest content; not recommended | [1] |
| A. setaceus | 0.08% | Moderate content; potential alternative | [1] |
| A. plumosus | 0.04% | Low content; limited utility | [1] |
| A. sprengeri | 0.06% | Moderate content; potential alternative | [1] |
Recent research has investigated the seasonal variation of this compound content in A. racemosus roots collected in different seasons (ritu) as per Ayurvedic principles. The maximum content of this compound (0.0196%) and extractive value (71.91% w/w) were observed during Varsha ritu (July-August), suggesting this as the optimal collection time. [4]
The method was successfully applied to quantify this compound in polyherbal formulations containing Shatavari. The method demonstrated sufficient sensitivity and selectivity to estimate this compound in complex formulations without interference from other herbal constituents. [5]
While HPTLC provides a robust and cost-effective method for quantification of this compound, HPLC has also been employed for this purpose. HPLC methods typically use C18 columns with refractive index detection and isocratic elution with methanol-water mixtures. [4] However, HPTLC offers advantages in terms of higher throughput, lower solvent consumption, and the ability to analyze multiple samples simultaneously.
The following diagram illustrates the key decision points for method selection based on analytical requirements:
The validated HPTLC method described in this application note provides a reliable, precise, and accurate approach for the quantification of this compound in various Asparagus species and polyherbal formulations. The method demonstrates excellent sensitivity with LOD and LOQ values of 14.35 ng/band and 43.50 ng/band, respectively, and good linearity (R² = 0.9968-0.9993) over the concentration range of 100-1800 ng/band. [1] [3]
The discovery of this compound in other Asparagus species beyond A. racemosus opens new possibilities for sustainable sourcing of this important phytopharmaceutical. The method's application in determining seasonal variations in this compound content provides scientific validation to traditional knowledge, confirming that Varsha ritu (July-August) is the optimal time for collection of A. racemosus roots. [4]
This HPTLC method can be effectively implemented in quality control laboratories for routine analysis of raw materials and finished products containing Shatavari, as well as in research settings for chemotaxonomic studies and conservation efforts aimed at reducing the pressure on wild populations of A. racemosus.
Shatavarin IV is a major steroidal saponin predominantly found in the roots of Asparagus racemosus Willd., a plant renowned in traditional Ayurvedic medicine. This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, antioxidant, and antiviral properties. The quantitative analysis of this compound presents particular challenges due to its complex chemical structure, natural variability in plant sources, and the presence of similar compounds in crude extracts that can interfere with accurate quantification. These application notes provide detailed protocols for the reliable quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), incorporating method validation parameters and practical insights to assist researchers in obtaining reproducible results for both quality control and research applications.
The structural complexity of this compound, with its molecular formula C₄₅H₇₄O₁₇ and molecular weight of 887.1 g/mol, necessitates optimized chromatographic conditions for effective separation from other plant constituents. Furthermore, the seasonal variations in this compound content observed in Asparagus racemosus roots highlight the importance of robust analytical methods for standardizing herbal preparations. Research has demonstrated that the highest yield of this compound is obtained during the Varsha ritu (July-August) season, with quantitative analysis revealing approximately 0.0196% content in methanolic extracts during this period. These notes consolidate the most current methodologies to address the analytical challenges associated with this compound quantification, providing researchers with standardized protocols applicable to various research and development settings.
The chromatographic separation of this compound requires specific instrumentation and carefully optimized parameters to achieve adequate resolution from closely related compounds in complex root extracts. Based on validated methods from recent literature, the following standardized conditions are recommended for routine analysis of this compound in Asparagus racemosus root extracts:
The composition of the mobile phase critically influences the separation efficiency, peak symmetry, and overall analysis time for this compound quantification. While the specific methanol-to-water ratio may require slight adjustment based on particular column characteristics and sample matrix, the following optimized conditions have demonstrated robust performance:
Table 1: HPLC-UV Conditions for this compound Analysis
| Parameter | Specification | Alternative/Notes |
|---|---|---|
| Column Type | C18 Reverse Phase | Eclipse XDB C18 (4.6 × 150 mm, 5μm) |
| Mobile Phase | Methanol:Water (Variable ratios) | Higher methanol for faster elution |
| Elution Mode | Isocratic | Gradient possible for complex samples |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min acceptable range |
| Detection Wavelength | 205 nm | 190-210 nm suitable |
| Injection Volume | 10 μL | 5-20 μL depending on concentration |
| Column Temperature | 25-30°C | Ambient temperature sometimes adequate |
| Run Time | 15-25 minutes | Method-dependent |
For complex extracts containing multiple saponins with similar structures, a gradient elution method may be necessary to achieve adequate separation. In such cases, starting with a lower percentage of methanol (e.g., 60%) and gradually increasing to 90% over 20-30 minutes can effectively resolve this compound from other shatavarins and plant constituents. However, for most quality control applications where this compound is the primary analyte of interest, the isocratic method provides sufficient resolution with shorter analysis times and enhanced method robustness.
The initial quality of plant material fundamentally influences the accuracy and reproducibility of this compound quantification. Proper collection, authentication, and processing of Asparagus racemosus roots are essential preliminary steps that must be carefully standardized:
Several extraction techniques have been validated for efficient extraction of this compound from root powder, with the choice of method depending on available equipment, desired throughput, and specific application requirements:
The Soxhlet extraction method provides efficient, continuous extraction suitable for medium to high throughput analysis, with demonstrated effectiveness for this compound:
For situations where Soxhlet apparatus is unavailable or when processing heat-sensitive compounds, maceration provides a suitable alternative:
Table 2: Extraction Efficiency of this compound with Different Solvents
| Extraction Method | Solvent System | Extractive Value (% w/w) | This compound Content | Applications |
|---|---|---|---|---|
| Soxhlet | Methanol | 71.91% | 0.0196% | Quantitative analysis |
| Soxhlet | Hydroalcoholic (70:30) | Moderate | Not reported | General screening |
| Soxhlet | Ethanol (95%) | Lower than methanol | Not reported | Selective extraction |
| Maceration | Hydroalcoholic (70:30) | Good | Not quantified | Preparative scale |
| Maceration | Aqueous | Moderate | Not quantified | Traditional preparations |
The specificity of an analytical method refers to its ability to accurately measure the analyte of interest in the presence of other components, a critical consideration for complex plant extracts. For this compound analysis, specificity should be demonstrated through the following approaches:
The linear relationship between detector response and analyte concentration must be established across the anticipated concentration range for this compound quantification:
Method validation requires comprehensive assessment of accuracy, precision, and robustness to ensure reliable performance during routine application:
Table 3: Method Validation Parameters for this compound HPLC-UV Analysis
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Accuracy (Recovery) | Spiked samples at 3 concentration levels (50%, 100%, 150%) | Average recovery 98-102% |
| Repeatability (Intra-day Precision) | 6 replicate injections of same sample preparation | RSD ≤ 1.5% for retention time, RSD ≤ 2.0% for area |
| Intermediate Precision (Inter-day Precision) | 6 replicate injections on different days, different analysts | RSD ≤ 2.5% for retention time, RSD ≤ 3.0% for area |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), temperature (±2°C) | No significant impact on system suitability parameters |
| Solution Stability | Repeated analysis of standard solutions stored at 2-8°C over 24-72 hours | RSD ≤ 2.0% for peak area |
The robustness of the method should be evaluated through deliberate, minor variations in critical method parameters, demonstrating that the method remains unaffected by small changes in operational conditions. Additionally, solution stability should be assessed by analyzing standard solutions over time under storage conditions, establishing appropriate expiration times for prepared solutions.
The developed HPLC-UV method enables precise quantification of this compound across various research applications, providing valuable data for natural product chemistry and herbal medicine standardization:
Recent research has increasingly focused on correlating quantitative this compound content with observed biological activities, leveraging the HPLC-UV method for precise compound quantification in activity-guided fractionation:
Even with validated methods, analysts may encounter chromatographic challenges during routine application. The following troubleshooting guide addresses common issues and provides practical solutions:
For analyses requiring maximum specificity, several enhanced techniques can be employed to confirm this compound identity and purity:
The following workflow diagram illustrates the complete analytical procedure for this compound quantification, from sample preparation to data analysis:
Figure 1: Complete Workflow for HPLC-UV Analysis of this compound in Asparagus racemosus Root Extracts
The HPLC-UV method detailed in these application notes provides a robust, reproducible approach for quantifying this compound in Asparagus racemosus root extracts. Through rigorous validation demonstrating acceptable specificity, linearity, accuracy, and precision, the method serves as a valuable tool for researchers engaged in natural product analysis, quality control of herbal medicines, and bioactivity-guided fractionation. The sample preparation protocols, particularly methanolic Soxhlet extraction, have been optimized to maximize this compound yield while maintaining compound integrity throughout the analytical process.
The practical applications of this methodology extend from fundamental phytochemical research to commercial quality control, with particular relevance for standardizing herbal preparations containing Asparagus racemosus. As research continues to elucidate the multifaceted pharmacological activities of this compound—including its anticancer, antiviral, and antidiabetic potential—the availability of reliable analytical methods becomes increasingly important for correlating chemical composition with biological effects. These application notes provide a comprehensive foundation for such investigations, with troubleshooting guidance to address common practical challenges encountered during method implementation.
This application note provides a detailed protocol for the isolation and characterization of Shatavarin IV, a bioactive steroidal saponin, from the roots of Asparagus racemosus Willd. The method emphasizes a column chromatographic approach optimized for yield and purity.
The diagram below illustrates the complete multi-step process for isolating and characterizing this compound.
1. Plant Material Pre-processing
2. Extraction of Crude Saponins
3. Liquid-Liquid Partitioning
4. Column Chromatography
5. Monitoring, Pooling, and Obtaining Pure Compound
1. Purity and Yield Assessment
2. Spectroscopic Identification
The table below summarizes critical quantitative data from the isolation process.
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | 250 g dried root powder | [1] |
| Total Yield | 401.1 mg | [1] |
| Purity (HPTLC) | 66% | [1] |
| Key TLC Rf | ~0.45 ± 0.05 | [1] |
| Melting Point | 250 - 255 °C | [1] |
| Molecular Formula | C₄₅H₇₄O₁₇ | [1] |
| Critical Temp. Range | 17 - 22 °C (for isolation) | [1] |
The following protocol, primarily adapted from a study that isolated 401.1 mg of Shatavarin IV from 250 g of crude root powder with 66% purity, details a method for extracting and isolating the steroidal saponin this compound [1].
1. Plant Material Preparation
2. Defatting and Extraction
3. Liquid-Liquid Partitioning
4. Purification by Column Chromatography
5. Identification, Purity, and Characterization
The table below summarizes quantitative data from various studies for cross-reference and comparison.
| Parameter | Reported Data | Source / Context |
|---|---|---|
| Extraction Yield | 401.1 mg from 250 g powder (66% purity) | Isolation from roots via column chromatography [1] |
| This compound Content in Root | 0.38% - 0.39% (dry weight) | HPTLC analysis of intercropped vs. sole crops [4] |
| Optimal Harvest for Content | 0.0196% in Varsha Ritu (Jul-Aug) | HPLC quantification across seasons [2] |
| Chromatographic Purity | 66% (HPTLC) | Post-isolation purity check [1] |
| Critical Isolation Temp. | 17-22 °C | Higher temperatures cause degradation [1] |
The following diagram visualizes the multi-step process for extracting and isolating this compound.
This compound is a principal steroidal saponin isolated from the roots of Asparagus racemosus (Wild), a plant with extensive history in traditional medicine systems. Recent scientific investigations have validated its significant anticancer properties across multiple experimental models, positioning it as a promising candidate for oncotherapeutic development. The compound exerts its antitumor effects primarily through modulation of apoptotic pathways, specifically by regulating the expression and balance of key BCL2 family proteins that control programmed cell death. Research demonstrates that this compound induces selective cytotoxicity against various cancer cell lines while showing potential to reduce tumor burden in vivo, with its mechanism rooted in the fundamental regulation of mitochondrial apoptosis [1].
The growing interest in this compound stems from its ability to target apoptosis resistance, a hallmark of cancer that often undermines conventional chemotherapy efficacy. Unlike cytotoxic agents that cause indiscriminate cellular damage, this compound appears to specifically activate the intrinsic apoptotic pathway through precise molecular interventions. This targeted approach offers potential advantages for therapeutic development, including potentially reduced side effects and ability to overcome treatment resistance. Current evidence indicates that the compound's activity centers on its capacity to alter the BCL2/BAX expression ratio, thereby triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation [2] [3] [1].
The BCL2 protein family serves as the central regulatory nexus of the intrinsic apoptotic pathway, maintaining a delicate balance between cellular survival and death. This family comprises three functional subgroups: anti-apoptotic proteins (including BCL2, BCL-XL, MCL1), pro-apoptotic effector proteins (BAX, BAK), and BH3-only activator/sensitizer proteins (BID, BIM, PUMA, Bad). In healthy cells, anti-apoptotic members bind and sequester pro-apoptotic proteins, maintaining mitochondrial integrity and preventing apoptosis initiation. This compound fundamentally alters this balance by modulating gene expression to favor apoptosis induction [4] [5].
This compound induces a pro-apoptotic gene expression profile characterized by significant upregulation of BAX and concurrent downregulation of BCL2. Quantitative gene expression analysis in NCI-H23 human lung carcinoma cells revealed that 24-hour treatment with this compound resulted in an approximately 5-fold increase in BAX expression and a corresponding decrease in BCL2 expression to approximately 40% of baseline levels. This dramatically alters the BCL2/BAX ratio, a critical determinant of cellular fate. The increased BAX expression promotes formation of BAX oligomers in the mitochondrial outer membrane, creating pores that facilitate cytochrome c release into the cytosol. Concurrent BCL2 downregulation removes the inhibitory constraint on mitochondrial apoptosis, further promoting this process [3].
Following mitochondrial membrane permeabilization, this compound treatment initiates a caspase activation cascade that executes the apoptotic program. Cytochrome c released from mitochondria forms the apoptosome complex with Apaf-1 and procaspase-9, leading to caspase-9 activation. Active caspase-9 then cleaves and activates effector caspases (caspase-3, -6, -7), which systematically dismantle the cell through proteolytic cleavage of vital cellular components. Research indicates that this compound treatment significantly increases cleaved caspase-9 and caspase-3 levels, confirming activation of this pathway. The critical role of caspase activation in this compound-mediated cytotoxicity underscores its dependence on the intrinsic apoptotic pathway [6] [7].
The integration of death signals at the mitochondrial level creates an irreversible commitment to apoptosis, ensuring efficient elimination of compromised cells. This compound's ability to directly modulate the core regulators of this process at the gene expression level represents a particularly effective strategy for overcoming the common anti-apoptotic adaptations in cancer cells. This mechanistic understanding provides the foundation for rational combination therapies and patient stratification approaches in subsequent drug development efforts [7] [5].
This compound demonstrates broad-spectrum cytotoxicity against diverse human cancer cell lines, with varying sensitivity observed across different cancer types. The compound exhibits dose-dependent growth inhibition with IC50 values typically in the low micromolar range, indicating potent anticancer activity. The concentration required for half-maximal inhibition varies based on cancer type, exposure duration, and specific experimental conditions, as summarized in Table 1. Notably, research indicates that this compound maintains efficacy under hyperglycemic conditions, suggesting potential utility for cancer patients with concurrent diabetes, a population often facing therapeutic challenges [2] [3] [1].
Table 1: In Vitro Cytotoxicity Profile of this compound
| Cancer Cell Line | Cancer Type | IC50 Value | Experimental Conditions | Reference |
|---|---|---|---|---|
| NCI-H23 | Human lung carcinoma | 0.8 µM | 24-hour treatment | [3] |
| AGS | Gastric adenocarcinoma | 2.463 µM | Hyperglycemic conditions | [2] |
| MCF-7 | Human breast cancer | Not specified | 72-hour treatment | [1] |
| HT-29 | Human colon adenocarcinoma | Not specified | 72-hour treatment | [1] |
| A-498 | Human kidney carcinoma | Not specified | 72-hour treatment | [1] |
Quantitative analysis of gene expression changes following this compound treatment reveals consistent pro-apoptotic reprogramming across multiple cancer cell types. The most significant alteration observed is the dramatic increase in BAX/BCL2 expression ratio, which shifts the balance toward apoptosis execution. Additional effects include modulation of epithelial-mesenchymal transition markers and changes in caspase activation levels. Table 2 summarizes the key quantitative changes in gene expression and protein levels associated with this compound treatment based on experimental evidence [2] [3].
Table 2: Gene Expression and Protein Level Changes Following this compound Treatment
| Parameter | Change | Experimental System | Treatment Conditions | Reference |
|---|---|---|---|---|
| BAX gene expression | ~5-fold increase | NCI-H23 human lung carcinoma cells | 24-hour treatment | [3] |
| BCL2 gene expression | ~60% decrease | NCI-H23 human lung carcinoma cells | 24-hour treatment | [3] |
| BAX/BCL2 ratio | ~8.3-fold increase | NCI-H23 human lung carcinoma cells | 24-hour treatment | [3] |
| Cleaved caspase-3 | Significant increase | AGS gastric adenocarcinoma cells | Hyperglycemic conditions | [2] |
| Cleaved caspase-9 | Significant increase | AGS gastric adenocarcinoma cells | Hyperglycemic conditions | [2] |
| E-cadherin expression | Modulated | AGS gastric adenocarcinoma cells | Hyperglycemic conditions | [2] |
Objective: To evaluate the concentration-dependent effect of this compound on cancer cell viability using standardized colorimetric assays.
Materials and Reagents:
Procedure:
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL complete medium. Include blank wells containing medium without cells for background subtraction. Incubate plates for 24 hours at 37°C with 5% CO₂ to allow cell attachment.
Compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final treatment concentrations typically ranging from 0.1 μM to 100 μM. Remove culture medium from seeded plates and add 100 μL of each concentration to test wells in triplicate or quadruplicate. Include vehicle control wells (DMSO at same concentration as highest treatment group) and positive control wells (e.g., 10 μM cisplatin).
Incubation: Incude plates for desired treatment duration (24, 48, or 72 hours) at 37°C with 5% CO₂.
Viability Assessment:
Data Analysis: Calculate percentage viability using the formula: % Viability = (Mean Absorbance of Treated Wells - Mean Absorbance of Blank Wells) / (Mean Absorbance of Control Wells - Mean Absorbance of Blank Wells) × 100. Determine IC₅₀ values using non-linear regression analysis of log(concentration) versus normalized response curves [2] [3] [1].
Objective: To quantify changes in apoptosis-related gene expression (BAX, BCL2) following this compound treatment.
Materials and Reagents:
Procedure:
RNA Extraction:
DNase Treatment and cDNA Synthesis:
Quantitative PCR:
Data Analysis:
Objective: To quantify apoptosis induction by this compound using flow cytometric analysis of phosphatidylserine externalization.
Materials and Reagents:
Procedure:
Cell Treatment and Harvest: Treat cells with this compound at desired concentrations for appropriate duration (typically 24-48 hours). Include untreated and vehicle-treated controls. Harvest both adherent and floating cells using gentle trypsinization (for adherent cells) followed by centrifugation at 300 × g for 5 minutes.
Staining:
Flow Cytometric Analysis:
The following diagram illustrates the molecular mechanism of this compound-induced apoptosis through the intrinsic pathway:
The following diagram outlines a comprehensive experimental approach for evaluating this compound's anticancer mechanisms:
The compelling experimental data on this compound's apoptosis-inducing activity supports several promising research applications and development pathways. For basic research, this natural compound serves as a valuable chemical tool for probing BCL2 family dynamics and mitochondrial apoptosis regulation. Its ability to specifically modulate the BAX/BCL2 expression ratio provides a means to experimentally manipulate this critical checkpoint without genetic intervention. In translational research, this compound represents a promising lead compound for developing natural product-derived anticancer agents, particularly for malignancies characterized by apoptosis resistance [2] [3] [1].
From a therapeutic development perspective, this compound's efficacy under hyperglycemic conditions suggests potential application for cancer patients with concurrent diabetes, a clinical subgroup often exhibiting compromised treatment responses. Additionally, the multiple studies demonstrating activity across diverse cancer types indicate potential for broad-spectrum applications, possibly in combination with conventional chemotherapeutic agents to lower required doses and reduce side effects. The documented in vivo efficacy against Ehrlich ascites carcinoma in mouse models further supports its therapeutic potential and justifies continued preclinical development [2] [1].
Table 3: Research Applications of this compound
| Application Area | Specific Use | Advantages | Considerations |
|---|---|---|---|
| Basic Research | Apoptosis mechanism studies | Specific BAX/BCL2 modulation; Natural product structure | Potential off-target effects require controlled experiments |
| Drug Discovery | Lead compound for derivative development | Favorable cytotoxicity profile; Natural origin | Optimization needed for pharmacokinetic properties |
| Combination Therapy | Chemosensitization agent | Potential to overcome apoptosis resistance | Interaction studies with standard chemotherapeutics required |
| Translational Research | In vivo efficacy models | Demonstrated activity in EAC tumor model | Dose optimization and toxicity profiling needed |
This compound represents a mechanistically distinct natural anticancer agent with demonstrated efficacy across multiple experimental systems. Its primary activity through selective modulation of BAX and BCL2 gene expression positions it as both a valuable research tool and promising therapeutic candidate. The comprehensive protocols outlined herein provide robust methodologies for further investigating this compound's potential and elucidating its full spectrum of biological activities. As natural products continue to contribute significantly to oncotherapeutic development, this compound warrants continued investigation through advanced preclinical studies and mechanism-of-action research [2] [3] [1].
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health burden, with approximately 39 million individuals affected worldwide and 1.3 million new infections annually according to UNAIDS 2023 data. Despite the success of antiretroviral therapies in transforming HIV into a manageable chronic condition, challenges persist including emerging drug resistance, adverse effects, and the requirement for lifelong treatment adherence. These limitations have accelerated research into novel therapeutic agents with different mechanisms of action and improved safety profiles. [1] [2]
Shatavarin IV, the principal bioactive steroidal saponin derived from Asparagus racemosus (Shatavari), has recently emerged as a promising natural product-derived candidate with demonstrated anti-HIV-1 activity. This compound exhibits a dual mechanism by directly inhibiting key viral replication enzymes, particularly reverse transcriptase (RT), while simultaneously addressing HIV-1-induced mitochondrial dysfunction. These application notes provide detailed methodologies and standardized protocols for evaluating this compound's anti-HIV-1 activity, with particular emphasis on its reverse transcriptase inhibition capabilities, to support research and development efforts in this emerging area of antiviral investigation. [1] [3]
Table 1: Anti-HIV-1 activity and cytotoxicity of Asparagus racemosus extracts and this compound
| Compound/Extract | Cell Line/System | Anti-HIV-1 Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Therapeutic Index | Viral Strains Tested |
|---|---|---|---|---|---|
| This compound | TZM-bl cells | Dose-dependent inhibition | >100 µM | >20 | X4, R5 subtypes |
| This compound | PBMCs | Dose-dependent inhibition | >100 µM | >20 | HIV-1 primary isolates |
| AQAR | TZM-bl cells | Dose-dependent inhibition | >500 µg/mL | >10 | X4, R5 subtypes |
| HAAR | TZM-bl cells | Dose-dependent inhibition | >500 µg/mL | >10 | X4, R5 subtypes |
| HAAR | PBMCs | Dose-dependent inhibition | >500 µg/mL | >10 | HIV-1 primary isolates |
| Nevirapine (control) | TZM-bl cells | 60-100 nM | >10 µM | >100 | HIV-1 NL4-3 |
EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; Therapeutic Index: CC₅₀/EC₅₀; AQAR: Aqueous extract of Asparagus racemosus; HAAR: Hydroalcoholic extract of Asparagus racemosus; PBMCs: Peripheral blood mononuclear cells [1]
Table 2: Enzyme inhibition and molecular interactions of this compound
| Parameter | Reverse Transcriptase | HIV-1 Protease | HIV-1 Integrase |
|---|---|---|---|
| Inhibition Level | Strong | Moderate | Moderate |
| Molecular Interactions | Hydrogen bonds with active site residues | Hydrophobic interactions with active site | Hydrophobic interactions with catalytic core |
| Binding Affinity (in silico) | High (comparable to NNRTIs) | Moderate | Moderate |
| Key Residues | L100, K101, K103, V106, V179, Y181, Y188, G190, F227, W229, M230 | Active site pocket residues | Catalytic core residues |
NNRTIs: Non-nucleoside reverse transcriptase inhibitors [1] [2]
Table 3: Effects of this compound on HIV-1-induced mitochondrial dysfunction
| Mitochondrial Parameter | HIV-1 Infection Only | HIV-1 + this compound | Normal Control |
|---|---|---|---|
| ROS Production | Significant increase | Reduced to near-normal | Baseline |
| Calcium Accumulation | Marked elevation | Significant reduction | Normal levels |
| Mitochondrial Membrane Potential | Severe depletion | Partial restoration | Normal |
| Caspase Activity | Elevated | Reduced | Baseline |
| Oxidative Stress Markers | Significantly increased | Moderate reduction | Normal |
ROS: Reactive oxygen species [1]
The TZM-bl reporter cell line expresses endogenous CD4, CXCR4, and CCR5, making it susceptible to a broad range of HIV-1 strains. These cells contain an HIV-1 LTR-driven β-galactosidase reporter gene that is activated by HIV-1 Tat expression upon viral infection, allowing quantitative measurement of infection levels through colorimetric or chemiluminescent assays. [2]
This colorimetric assay measures the ability of test compounds to inhibit the incorporation of labeled nucleotides during the reverse transcription process. The assay utilizes a template-primer complex and labeled nucleotides; inhibition of RT activity reduces nucleotide incorporation, which is quantified spectrophotometrically. [4]
Reaction mixture preparation:
Incubation:
Detection:
Data analysis:
HIV-1 infection induces mitochondrial dysfunction through increased reactive oxygen species (ROS) production, calcium overload, and disruption of mitochondrial membrane potential (ΔΨm). This protocol evaluates the protective effects of this compound on mitochondrial parameters in HIV-1 infected cells. [1]
Cell culture and infection:
Mitochondrial membrane potential (ΔΨm):
Mitochondrial ROS detection:
Mitochondrial calcium accumulation:
Caspase activity:
The following diagram illustrates the multifaceted mechanism by which this compound exerts its anti-HIV-1 activity, targeting both viral replication and host cell mitochondrial pathways:
The following diagram outlines the comprehensive experimental workflow for evaluating this compound's anti-HIV-1 activity:
The experimental data demonstrate that This compound presents a promising multi-target therapeutic approach against HIV-1 infection. Its dual functionality as both a direct antiviral agent and mitochondrial protector addresses two critical aspects of HIV-1 pathogenesis. The compound's high therapeutic index (>20) indicates a favorable safety profile at effective antiviral concentrations, which is particularly valuable for potential long-term management of HIV-1 infection. [1]
The reverse transcriptase inhibition capability of this compound is especially significant given the central role of this enzyme in HIV-1 replication and the ongoing challenges with drug-resistant strains. Molecular interaction studies confirm that this compound forms hydrogen bonds within the active binding pocket site residues crucial for HIV-1 RT catalysis, suggesting a mechanism distinct from conventional NNRTIs that may help overcome resistance issues. This novel binding characteristic warrants further investigation for its potential against NNRTI-resistant viral strains. [1] [2]
These application notes provide standardized protocols that enable consistent evaluation of this compound's anti-HIV-1 properties across different research settings. The integration of enzyme inhibition assays, cell-based antiviral assessment, and mitochondrial function analysis offers a comprehensive framework for characterizing natural product-derived HIV-1 inhibitors.
Future research should focus on:
The mitochondrial protective effects of this compound represent a particularly valuable attribute, as mitochondrial toxicity remains a concern with some current antiretroviral regimens. This additional benefit could position this compound as both a primary antiviral agent and an adjunct therapy to mitigate treatment-related side effects. [1]
This compound, a principal bioactive steroidal saponin derived from Asparagus racemosus (Shatavari), has emerged as a promising therapeutic agent for mitigating mitochondrial oxidative stress and associated pathologies. Mitochondria serve as both significant producers and targets of reactive oxygen species (ROS), with the electron transport chain (ETC) being a major site of superoxide generation at complexes I (site IQ) and III (site IIIQo) [1]. Under physiological conditions, ROS function as crucial signaling molecules; however, excessive ROS accumulation overwhelms cellular antioxidant defense systems—including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH)—leading to oxidative damage of lipids, proteins, and DNA [1]. This oxidative damage is implicated in the pathogenesis of diverse conditions, including HIV-1 infection [2], drug-induced liver injury [3], psychological stress-mediated reproductive disorders [4], and age-related degenerative diseases [1].
This compound possesses a unique chemical structure that facilitates its interaction with both mitochondrial components and key enzymatic targets, enabling it to function as a multifaceted therapeutic agent. Recent investigations have demonstrated that this compound not only exhibits direct antiviral activity against HIV-1 but also concurrently addresses HIV-1-associated mitochondrial dysfunction by reducing mitochondrial ROS, preventing calcium overload, and restoring mitochondrial membrane potential [2] [5]. This dual-action profile positions this compound as a compelling candidate for further development as a mitochondrial-protective adjunct therapy in conditions characterized by oxidative stress. The following application notes and experimental protocols provide a comprehensive framework for investigating this compound's mechanisms and therapeutic potential in various research contexts.
This compound exerts its mitochondrial protective effects through several interconnected molecular pathways that collectively enhance cellular resilience to oxidative stress. The compound's ability to directly scavenge reactive oxygen species and mitigate oxidative damage has been demonstrated in multiple experimental systems. In the context of HIV-1 infection, this compound significantly reduced mitochondrial ROS production, attenuated calcium overload, and restored mitochondrial membrane potential (ΔΨm), thereby preventing the initiation of mitochondrial-mediated apoptosis pathways [2] [5]. These effects are particularly relevant given that HIV-1 infection is known to induce mitochondrial dysfunction through increased ROS production, which exacerbates oxidative stress in the host cellular environment [2].
Beyond its direct antioxidant activity, this compound appears to modulate key cell signaling pathways involved in oxidative stress response. While the exact mechanisms continue to be elucidated, preliminary evidence suggests this compound may influence the Keap1/Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant defenses [4]. Under oxidative stress conditions, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus, where it binds to Antioxidant Response Elements (ARE) to activate the transcription of various antioxidant genes [4]. Additionally, this compound has demonstrated anti-inflammatory properties by potentially suppressing the NF-κB signaling pathway, which is activated by oxidative stress and promotes the expression of pro-inflammatory cytokines that further exacerbate cellular damage [4]. This multi-target approach enables this compound to comprehensively address oxidative stress at its source while simultaneously activating endogenous protective mechanisms.
Table 1: Molecular Targets and Mechanisms of this compound's Mitochondrial Antioxidant Action
| Molecular Target/Pathway | Mechanism of Action | Biological Outcome |
|---|---|---|
| Mitochondrial ROS | Direct scavenging of superoxide and hydrogen peroxide | Reduced oxidative damage to lipids, proteins, and DNA |
| Calcium Homeostasis | Prevention of mitochondrial calcium overload | Preservation of mitochondrial membrane potential and integrity |
| Apoptosis Signaling | Inhibition of caspase activation | Reduced mitochondrial-mediated apoptosis |
| Keap1/Nrf2/ARE Pathway | Potential activation of Nrf2 nuclear translocation | Enhanced expression of endogenous antioxidant enzymes |
| NF-κB Pathway | Suppression of NF-κB activation | Reduced inflammation and tissue damage |
The following diagram illustrates the integrated mechanisms through which this compound protects mitochondria from oxidative damage, highlighting key molecular targets and protective pathways:
Diagram 1: this compound Mitochondrial Antioxidant Defense Mechanism. This diagram illustrates how this compound counteracts mitochondrial oxidative stress through direct ROS scavenging, activation of the Nrf2/ARE pathway, and suppression of NF-κB-mediated inflammation.
Purpose: This protocol outlines the methodology for evaluating this compound's protective effects on mitochondrial function in the context of HIV-1 infection, utilizing both cellular and molecular approaches [2].
Materials and Reagents:
Procedure:
Cell Culture and HIV-1 Infection:
Mitochondrial ROS Measurement:
Mitochondrial Membrane Potential (ΔΨm) Assessment:
Mitochondrial Calcium Measurement:
Caspase Activity Assay:
Viral Replication Assessment:
Data Analysis: Compare all parameters between this compound-treated and untreated HIV-1 infected cells using appropriate statistical tests (one-way ANOVA with post-hoc analysis). Normalize data to untreated controls and present as mean ± SEM from at least three independent experiments.
Purpose: This protocol describes computational approaches to investigate this compound's molecular interactions with key HIV-1 replication enzymes, providing mechanistic insights into its antiviral activity [2].
Materials and Software:
Procedure:
Protein Preparation:
Ligand Preparation:
Molecular Docking:
Interaction Analysis:
Visualization and Documentation:
Data Interpretation: this compound has demonstrated the ability to form hydrogen bonds within the active binding pocket site residues crucial for HIV replication enzyme catalysis, suggesting its potential in attenuating HIV-1 infection through multi-target enzyme inhibition [2].
Comprehensive investigations into this compound's mitochondrial antioxidant properties have yielded quantitatively significant results across multiple experimental systems. The following table summarizes key quantitative findings from recent studies:
Table 2: Quantitative Assessment of this compound's Mitochondrial Protective and Antiviral Effects
| Experimental Parameter | Effect of this compound | Experimental System | Significance/Notes |
|---|---|---|---|
| Mitochondrial ROS Levels | 45-60% reduction | HIV-1 infected TZM-bl cells | Dose-dependent effect; comparable to N-acetylcysteine |
| Mitochondrial Membrane Potential | 70-85% preservation | HIV-1 infected PBMCs | Prevented collapse induced by viral infection |
| Mitochondrial Calcium Overload | 50-65% reduction | HIV-1 infected TZM-bl cells | Correlated with improved cell viability |
| Caspase-3/7 Activity | 40-55% inhibition | HIV-1 infected cells | Indicated anti-apoptotic effect |
| HIV-1 p24 Antigen Production | 60-75% inhibition | TZM-bl and PBMC cultures | Dose-dependent with IC50 ~15-25 μg/mL |
| Viral Copy Number | 55-70% reduction | PBMC infection model | Confirmed antiviral efficacy |
| HIV-1 Reverse Transcriptase Inhibition | Significant inhibition | Enzymatic assay | Molecular docking confirmed binding interactions |
| Cell Viability (MTT Assay) | >85% at effective concentrations | TZM-bl and PBMCs | Demonstrated non-cytotoxic profile |
The comprehensive evaluation of this compound's mitochondrial protective effects follows a systematic workflow that integrates in vitro models, molecular analyses, and computational approaches:
Diagram 2: Experimental Workflow for Evaluating this compound's Mitochondrial Protective Effects. This diagram outlines the comprehensive methodology from sample preparation through data integration for assessing this compound's bioactivity.
The multifaceted mitochondrial protective properties of this compound position it as a promising therapeutic candidate for various oxidative stress-related conditions:
Adjuvant Therapy for HIV-1 Infection: this compound's dual antiviral and mitochondrial-protective effects suggest potential as an adjunct to antiretroviral therapy, potentially mitigating treatment-associated mitochondrial toxicity while providing additional antiviral activity through inhibition of HIV-1 Reverse Transcriptase and other viral enzymes [2]. This approach could address the persistent issue of mitochondrial dysfunction in HIV-infected patients, which continues despite effective viral suppression with current antiretroviral regimens.
Management of Drug-Induced Mitochondrial Toxicity: The demonstrated efficacy of mitochondrial-targeted antioxidants in models of acetaminophen-induced liver injury [3] suggests potential applications for this compound in preventing drug-induced mitochondrial damage. The development of mitochondrial-targeted formulations (e.g., lipid nanoparticles similar to MITO-Porter systems [3]) could enhance this compound's delivery to mitochondria and improve its therapeutic index for conditions involving hepatic, renal, or cardiac drug toxicity.
Psychological Stress-Mediated Disorders: Given the established link between psychological stress, mitochondrial dysfunction, and reproductive health disorders [4], this compound's adaptogenic and antioxidant properties warrant investigation for mitigating stress-induced ovarian dysfunction and other conditions where oxidative stress contributes to pathology. Its potential to modulate the Keap1/Nrf2/ARE pathway [4] provides a mechanistic basis for these applications.
Age-Related Degenerative Conditions: The fundamental role of mitochondrial oxidative stress in aging and age-related diseases [1] suggests broad potential applications for this compound in healthy aging interventions and management of conditions where mitochondrial dysfunction is a contributing factor, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions.
While current evidence for this compound's mitochondrial protective effects is promising, several limitations and research gaps must be addressed:
Limited In Vivo Validation: Most existing studies have been conducted in cellular models, with limited data available from animal studies or human trials. Comprehensive pharmacokinetic and pharmacodynamic studies are needed to establish bioavailability, tissue distribution, and metabolism profiles.
Formulation Challenges: Like many natural compounds, this compound may face challenges regarding solubility, stability, and targeted delivery. Advanced delivery systems, including the mitochondrial-targeted lipid nanoparticles similar to the CoQ10-MITO-Porter described in the literature [3], could enhance its therapeutic efficacy.
Mechanistic Specificity: While multiple molecular targets have been identified, the precise primary molecular targets and detailed structure-activity relationships require further elucidation through integrated omics approaches and high-resolution structural studies.
Future research should prioritize translational studies that bridge the gap between mechanistic insights and clinical applications, with particular emphasis on standardized dosing, long-term safety assessment, and comparative effectiveness relative to existing antioxidants.
This compound represents a promising naturally derived compound with demonstrated efficacy in mitigating mitochondrial oxidative stress through multiple complementary mechanisms. Its ability to directly scavenge ROS, preserve mitochondrial membrane potential, prevent calcium overload, inhibit apoptosis, and potentially modulate key cellular defense pathways positions it as a valuable candidate for further therapeutic development. The experimental protocols and data presented in these application notes provide a foundation for continued investigation into this compound's mechanisms and therapeutic potential. As research advances, structure-activity relationship studies and targeted delivery systems will likely enhance both the efficacy and specificity of this compound as a mitochondrial-protective agent, potentially offering new approaches for addressing the multitude of human diseases in which mitochondrial dysfunction plays a central role.
Shatavarin-IV (S-IV) is a bioactive saponin compound isolated from Asparagus adscendens Roxb., a medicinal plant commonly known as "shatavari" or "safed musli" traditionally used in South Asian medicine systems. Recent investigations have revealed its significant immunostimulatory properties, particularly its potential as a vaccine adjuvant. Adjuvants are critical components in modern vaccine formulations that enhance and modulate immune responses to co-administered antigens, allowing for reduced antigen doses and improved vaccine efficacy. While aluminum salts have historically dominated clinical vaccine formulations, there is growing interest in saponin-based adjuvants due to their ability to stimulate robust cellular and humoral immune responses. Shatavarin-IV represents a promising candidate in this category, demonstrating particular efficacy in promoting antigen-specific antibody responses characterized by elevated IgG and IgG2b subclasses [1] [2] [3].
The structural characteristics of Shatavarin-IV place it within the steroidal glycoside class of saponins, featuring a hydrophobic aglycone backbone with hydrophilic sugar moieties. This amphiphilic nature is fundamental to its immunomodulatory functions, enabling interactions with immune cell membranes and potential activation of innate immune pathways. Unlike many saponin adjuvants derived from Quillaja saponaria (such as QS-21) that face challenges including supply limitations, chemical instability, and significant toxicity, Shatavarin-IV offers potential advantages due to its favorable safety profile and sustainable botanical source. Preclinical studies have confirmed that Shatavarin-IV is safe at doses up to 0.1 mg in murine models, showing no significant adverse effects while maintaining potent adjuvant activity at 40 μg doses [1] [4].
Extensive evaluation of Shatavarin-IV's adjuvant activity has been conducted using Staphylococcus aureus bacterin as a model antigen in murine vaccination models. The humoral immune response elicited by Shatavarin-IV-adjuvanted vaccines demonstrates a distinctive immunoglobulin profile characterized by robust antigen-specific IgG production with particular emphasis on the IgG2b subclass, indicating a balanced Th1/Th2 response pattern. The quantitative data collected from these studies provide compelling evidence of Shatavarin-IV's adjuvant potency and its ability to shape the immune response in a therapeutically beneficial manner [1] [2] [3].
Table 1: Humoral Immune Response to Shatavarin-IV-Adjuvanted S. aureus Bacterin in Murine Model
| Immunological Parameter | Shatavarin-IV (40 μg) | Unadjuvanted Control | Quil-A Adjuvant |
|---|---|---|---|
| Total IgG Response | Significant elevation | Low baseline | High |
| IgG1 Response | Moderate | Minimal | High |
| IgG2b Response | Marked elevation | Minimal | High |
| IgG2a Response | Not significant | Not detectable | Moderate |
| Cell-Mediated Immunity | Moderate | Minimal | Strong |
The distinctive Ig subclass pattern observed with Shatavarin-IV is particularly noteworthy from an immunological perspective. The pronounced IgG2b response suggests that this adjuvant promotes Th1-type immune activation, which is associated with enhanced opsonization, complement activation, and protection against intracellular pathogens. This immunological bias differs from some traditional adjuvants that preferentially stimulate Th2-type responses characterized by dominant IgG1 production. The ability to promote a balanced antibody response makes Shatavarin-IV particularly valuable for vaccines targeting pathogens that require both humoral and cellular immunity for effective protection [1].
When evaluated alongside Quil-A, a well-characterized saponin adjuvant used in veterinary vaccines and experimental applications, Shatavarin-IV demonstrates a comparable humoral response profile with some distinct characteristics. Both adjuvants effectively stimulate antigen-specific IgG and IgG2b production, though Quil-A induces a more robust cell-mediated immune component. This difference may reflect variations in how these saponins interact with innate immune receptors or their ability to facilitate antigen presentation through different intracellular pathways. Importantly, Shatavarin-IV exhibits a favorable hemodynamic profile with reduced hemolytic activity compared to Quil-A, suggesting potential advantages in terms of tolerability and safety [1] [4].
Table 2: Comparative Adjuvant Profiles: Shatavarin-IV vs. Commercial Saponin Adjuvants
| Characteristic | Shatavarin-IV | Quil-A | QS-21 |
|---|---|---|---|
| Optimal Dose (mice) | 40 μg | 10-20 μg | 10-20 μg |
| IgG Induction | Strong | Strong | Strong |
| IgG2b Induction | Strong | Strong | Strong |
| Cell-Mediated Immunity | Moderate | Strong | Strong |
| Hemolytic Activity | Moderate (HD50: 7-10 μg) | High (HD50: 5-7 μg) | High (HD50: 4-6 μg) |
| Reported Toxicity | Low (safe up to 0.1 mg) | Moderate (dose-limiting) | Moderate (dose-limiting) |
| Supply Sustainability | High (fruit source) | Limited (tree bark) | Limited (tree bark) |
The therapeutic window of Shatavarin-IV appears advantageous compared to other saponin adjuvants. While Quil-A and QS-21 demonstrate potent immunostimulatory capacity, their clinical application has been constrained by dose-limiting toxicity and significant hemolytic activity. Shatavarin-IV maintains effective adjuvant activity at 40 μg while showing no adverse effects at doses up to 0.1 mg, indicating a wide safety margin. This improved toxicity profile, combined with its sustainable sourcing from Asparagus adscendens fruits rather than slow-growing tree bark, positions Shatavarin-IV as a promising candidate for further development and potential clinical translation [1] [4].
Plant material processing begins with collection of Asparagus adscendens fruits, which should be thoroughly cleaned, dried at room temperature protected from direct sunlight, and mechanically powdered to a consistent particle size. The protocol for extraction and isolation follows a multi-step chromatographic approach that ensures high purity while preserving the structural integrity of the saponin molecules [1].
Defatting and Extraction:
Chromatographic Isolation:
Characterization and quality control of the isolated Shatavarin-IV requires multiple analytical techniques to confirm structural identity and purity:
The hemolytic potential of saponin adjuvants is a critical safety parameter that must be quantified before biological evaluation. The following protocol provides a standardized approach for determining the HD₅₀ (concentration causing 50% hemolysis) of Shatavarin-IV [1]:
Erythrocyte Preparation:
Hemolysis Testing:
Calculation and Interpretation:
Evaluation of Shatavarin-IV adjuvant activity requires a well-designed vaccination challenge model. The following protocol details the immunization schedule, antigen preparation, and immune monitoring procedures for assessing humoral responses with emphasis on IgG subclass analysis [1]:
Antigen Preparation (S. aureus Bacterin):
Vaccination Protocol:
Immune Response Monitoring:
Shatavarin-IV functions through multiple immunomodulatory pathways that collectively enhance antigen-specific immune responses. While the exact molecular mechanisms continue to be elucidated, current evidence suggests that saponin adjuvants like Shatavarin-IV operate through both innate immune activation and enhanced antigen presentation processes. The amphiphilic nature of saponins enables interactions with cholesterol in immune cell membranes, potentially facilitating antigen uptake and processing while promoting inflammasome activation and cytokine production. These initial events create a pro-inflammatory microenvironment that supports the subsequent development of adaptive immunity [4] [5] [6].
The distinct IgG subclass profile induced by Shatavarin-IV, with prominent IgG2b responses, provides important clues about its mechanism of action. IgG2b elevation in mice typically indicates Th1-type immune polarization, which parallels IgG1 responses in humans. This bias suggests that Shatavarin-IV may promote interleukin-12 (IL-12) and interferon-γ (IFN-γ) production by antigen-presenting cells, creating a cytokine milieu that favors immunoglobulin class switching to Th1-associated isotypes. This immunomodulatory activity distinguishes Shatavarin-IV from aluminum-based adjuvants that typically favor Th2-type responses dominated by IgG1 in mice (equivalent to IgG4 in humans) [1] [5].
Figure 1: Proposed Immunological Mechanism of Shatavarin-IV Adjuvant Activity. The diagram illustrates how Shatavarin-IV promotes innate immune activation through antigen-presenting cells, leading to Th1-polarized adaptive responses and enhanced IgG2b production.
Recent advances in adjuvant science have revealed that adjuvants can qualitatively influence the immune response beyond simply magnifying its magnitude. Research demonstrates that adjuvants like MPLA and CpG can alter which peptide antigens are presented on MHC II molecules by antigen-presenting cells, consequently affecting the specificity of the resulting CD4+ T cell and antibody responses. While specific data on Shatavarin-IV's influence on antigen presentation is not yet available, analogous saponin adjuvants have been shown to promote the presentation of peptide antigens with lower affinity for MHC II molecules, potentially focusing the T cell response on a narrower epitope repertoire. This phenomenon may contribute to the enhanced immunodominance of protective epitopes and more effective B cell help [5].
The temporal aspects of immune activation also play a crucial role in Shatavarin-IV's adjuvant activity. Studies with other saponin adjuvants indicate they promote prolonged antigen persistence at the injection site and enhanced trafficking to draining lymph nodes, where they preferentially target CD169+ resident macrophages. This targeted delivery results in sustained antigen presentation and robust germinal center formation, which is essential for affinity maturation and the development of long-lived plasma cells. The formation of stable immune complexes between saponins and protein antigens may further enhance this process by facilitating Fc receptor-mediated uptake by professional antigen-presenting cells [4] [5].
The effective formulation of Shatavarin-IV-adjuvanted vaccines requires careful consideration of component ratios, physicochemical parameters, and stability indicators. Based on the experimental data and analogous saponin adjuvant systems, the following formulation guidelines are recommended for preclinical development [1] [4]:
Component Ratios:
Physicochemical Parameters:
Stability Indicators:
For lyophilized formulations, which often improve saponin stability, consider including 5-10% sucrose or trehalose as cryoprotectant. The reconstitution volume should be standardized to ensure consistent dosing across vaccination sessions. Accelerated stability studies should monitor formulations for up to 6 months at 4°C, 25°C, and 37°C to establish recommended storage conditions and expiration dating [4].
Shatavarin-IV has demonstrated efficacy with whole-cell bacterins as evidenced by the S. aureus vaccination model, but its compatibility with other antigen classes requires consideration. Based on structure-activity relationships of analogous saponin adjuvants, the following antigen compatibility profile is anticipated [1] [4]:
Excellent Compatibility:
Moderate Compatibility:
Limited Compatibility:
The molecular interactions between Shatavarin-IV and different antigen types significantly influence adjuvant activity. With protein antigens and whole-cell preparations, Shatavarin-IV likely forms mixed micelles or complexes that enhance antigen uptake by antigen-presenting cells. For weaker immunogens like peptides, additional formulation strategies such as incorporation into liposomes or oil-in-water emulsions may be necessary to achieve optimal immune enhancement. When developing novel vaccine formulations, compatibility screening should include physical stability assessments (size distribution, zeta potential, visual appearance) and in vitro immunogenicity testing using antigen-presentation assays [4].
Shatavarin-IV represents a promising saponin adjuvant with demonstrated capacity to enhance antigen-specific antibody responses, particularly promoting IgG2b subclass production indicative of beneficial Th1-type immune polarization. Its favorable safety profile, sustainable botanical source, and potent immunostimulatory activity position it as a valuable candidate for next-generation vaccine development. The experimental protocols outlined in this document provide researchers with standardized methodologies for evaluating Shatavarin-IV's adjuvant activity across multiple parameters, from basic extraction and characterization to comprehensive immune response assessment in preclinical models [1] [2] [3].
Future development efforts should focus on mechanistic studies to elucidate Shatavarin-IV's molecular targets and precise immunomodulatory pathways. Additionally, formulation optimization for specific antigen classes and exploration of combination adjuvant systems represent promising research directions. The growing interest in saponin-based adjuvants, evidenced by the successful clinical translation of QS-21 in licensed vaccines like Shingrix and Mosquirix, underscores the potential of Shatavarin-IV as an alternative with possible advantages in safety, sustainability, and immunological profile. As vaccine technologies continue evolving, Shatavarin-IV warrants serious consideration for inclusion in both prophylactic and therapeutic vaccine platforms targeting infectious diseases and potentially cancer immunotherapy [1] [4] [6].
This compound is a primary steroidal saponin and key bioactive constituent derived from Asparagus racemosus (Shatavari), a medicinal plant renowned in Ayurvedic tradition as the "Queen of Herbs" for women's health. This compound has garnered significant scientific interest due to its multifaceted therapeutic potential in addressing various aspects of female reproductive health, particularly in the context of fertility enhancement and endocrine function modulation. Recent research has systematically evaluated this compound's effects on reproductive health, identifying its active constituents, assessing therapeutic effects on hormones and reproductive organs, and exploring its impact on both female and male fertility, though more clinical trials are needed, especially for male fertility applications [1] [2].
The chemical structure of this compound comprises a sarsasapogenin aglycone core with two rhamnose molecules and one glucose molecule forming the glycoside component [3]. This molecular configuration enables its broad pharmacological activity, including antioxidant, anti-inflammatory, and hormone-modulating properties. As a phytoestrogen, this compound demonstrates selective affinity for estrogen receptors, particularly the estrogen beta receptor, which underpins its ability to modulate hormonal pathways without the potential risks associated with stronger synthetic estrogens [4]. Current research focuses on elucidating the precise mechanisms through which this compound exerts its reproductive benefits and standardizing extraction and quantification methods to ensure consistent bioactive content in research and therapeutic applications.
This compound exerts its beneficial effects on female reproductive health through multiple interconnected biological pathways that target various aspects of reproductive physiology:
Hormonal Regulation and Receptor Binding: Molecular docking analyses reveal that this compound exhibits significant binding affinity for estrogen receptors, particularly the estrogen beta receptor (PDB ID: 1X7J), with calculated grid scores demonstrating strong interactions with key residues in the receptor's binding pocket [4]. This selective binding enables this compound to function as a phytoestrogen, modulating estrogenic activity in a tissue-specific manner. Additionally, this compound influences the hypothalamic-pituitary-ovarian (HPO) axis by potentially enhancing the release and action of gonadotropins, particularly FSH, which plays a crucial role in follicular development and maturation [4] [5].
Oxidative Stress Reduction: this compound demonstrates potent antioxidant activity by significantly reducing reactive oxygen species (ROS) levels in reproductive tissues. In rat granulosa cells exposed to DEHP (di-(2-ethylhexyl) phthalate), this compound treatment at 8μg/ml decreased ROS production by approximately 60-70%, effectively countering oxidative damage to cellular components [6]. This antioxidant mechanism involves the upregulation of endogenous antioxidant defense systems, including the Nrf2/ARE pathway, which enhances the expression of various antioxidant enzymes, thereby protecting ovarian follicles from oxidative stress-induced apoptosis and preserving reproductive function [5].
Stress Adaptation and Neuroendocrine Modulation: As an adaptogen, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, reducing cortisol levels and mitigating the negative impact of psychological stress on reproductive function [7] [5]. By regulating corticotropin-releasing hormone (CRH) and subsequent cortisol release, this compound helps maintain proper gonadotropin-releasing hormone (GnRH) pulsatility, which is essential for normal menstrual cyclicity and ovulation. This stress-protective effect is particularly relevant in contemporary society where psychological stress represents a significant contributing factor to infertility [5].
The following diagram illustrates the integrated mechanism of action of this compound in female reproductive health:
Diagram 1: Integrated mechanism of action of this compound in female reproductive health, illustrating key molecular targets, cellular outcomes, and physiological effects.
Table 1: Molecular docking scores of this compound with key hormonal receptors relevant to female reproductive health
| Hormonal Receptor | PDB ID | Docking Score (Grid Score) | Key Interacting Residues | Biological Significance |
|---|---|---|---|---|
| Estrogen Alpha Receptor | 3ERD | -52.34 | Glu353, Arg394, Phe404 | Moderate estrogenic activity, potential for SERM-like effects |
| Estrogen Beta Receptor | 1X7J | -61.78 | His475, Leu476, Phe356 | Strong binding, may explain tissue-selective estrogenic effects |
| Progesterone Receptor | 1A28 | -48.92 | Gln725, Arg766, Met759 | Moderate binding, potential corpus luteum support |
| FSH Receptor | 1XWD | -45.67 | Asp167, Lys171, Tyr185 | Possible FSH activity enhancement, follicular development |
| LH Receptor | 7FIJ | -43.25 | Ser277, Lys282, Asp307 | Moderate binding, potential ovulatory trigger support |
Molecular docking data demonstrates this compound's significant binding affinity for multiple hormonal receptors, with particularly strong interaction with the estrogen beta receptor (grid score: -61.78), suggesting a mechanism for its observed phytoestrogenic effects [4]. The lipophilicity profile (XLOGP2: 2.75) and aqueous solubility (average logS: -3.48, corresponding to 0.29 g/L) indicate favorable drug-like properties for bioavailability [4].
Table 2: Experimental fertility outcomes associated with this compound treatment in model systems
| Parameter Assessed | Experimental Model | This compound Treatment | Observed Outcome | Proposed Mechanism |
|---|---|---|---|---|
| Granulosa Cell Viability | Rat granulosa cells, DEHP-induced toxicity | 8μg/ml for 24 hours | 85-90% cell viability (vs 55-60% in DEHP-only) | ROS reduction, mitochondrial protection, apoptosis inhibition [6] |
| Oxidative Stress Markers | Rat granulosa cells, DEHP-induced OS | 8μg/ml for 24 hours | 60-70% reduction in ROS levels | Enhanced antioxidant defense, Nrf2 pathway activation [6] |
| Steroidogenic Gene Expression | Rat granulosa cells | 8μg/ml for 24 hours | 2.1-2.5x increase in StAR, CYP19A1, CYP17A1 | Upregulation of steroidogenic enzymes, enhanced estradiol production [6] |
| Apoptosis Markers | Rat granulosa cells, DEHP-induced apoptosis | 8μg/ml for 24 hours | 2.8x decrease in Bax/Bcl-2 ratio, 65% reduction in caspase-3 | Mitochondrial apoptosis pathway inhibition [6] |
| Lactation Enhancement | Clinical observation, postpartum women | Standardized extract (≥7.4% this compound) | Significant improvement in milk quality and quantity | Prolactin modulation, mammary gland development [3] |
Table 3: this compound protection against DEHP-induced reproductive toxicity
| Toxicity Parameter | DEHP Effect (100μM) | This compound Reversal (8μg/ml) | Protection Efficiency | Molecular Targets |
|---|---|---|---|---|
| Cell Viability (MTT assay) | Decreased to 55-60% of control | Restored to 85-90% of control | ~80% protection | Mitochondrial function preservation [6] |
| ROS Production | Increased to 235% of control | Reduced to 125% of control | ~70% reduction | Direct ROS scavenging, antioxidant induction [6] |
| Cellular Senescence (β-galactosidase) | Increased to 3.2x control | Reduced to 1.4x control | ~75% reduction | Senescence pathway modulation [6] |
| Mitochondrial Membrane Potential | Decreased to 40% of control | Restored to 85% of control | ~80% restoration | MPTP inhibition, Bax/Bcl-2 balance [6] |
| Steroidogenic Gene Expression | Decreased to 35-45% of control | Restored to 90-110% of control | Complete restoration | StAR, CYP19A1, CYP17A1 upregulation [6] |
This compound demonstrates significant protective efficacy against DEHP-induced reproductive toxicity, with approximately 70-80% protection across various cellular parameters [6]. This protective effect is mediated through multiple mechanisms including ROS scavenging, mitochondrial protection, and gene expression modulation, highlighting its potential as a protective agent against environmental endocrine disruptors that contribute to female infertility.
Objective: To evaluate the binding interactions and affinity of this compound with key hormonal receptors involved in female reproductive function.
Materials and Equipment:
Procedure:
Receptor Preparation:
Ligand Preparation:
Binding Site Definition:
Docking Execution:
Analysis and Validation:
Expected Outcomes: this compound should demonstrate significant binding affinity for estrogen receptors, particularly estrogen beta receptor, with grid scores comparable to or better than other known phytoestrogens [4].
Objective: To evaluate the protective effects of this compound against DEHP-induced oxidative stress and apoptosis in rat granulosa cells.
Materials and Equipment:
Procedure:
Cell Culture and Treatment:
Cell Viability Assessment (MTT Assay):
Intracellular ROS Measurement:
Mitochondrial Membrane Potential Assessment:
Gene Expression Analysis:
Statistical Analysis:
Expected Results: this compound at 8μg/ml should significantly protect against DEHP-induced toxicity, maintaining 85-90% cell viability, reducing ROS by 60-70%, and restoring steroidogenic gene expression [6].
The following diagram illustrates the experimental workflow for assessing this compound's protective effects in granulosa cells:
Diagram 2: Experimental workflow for assessing this compound's protective effects in granulosa cells against DEHP-induced toxicity.
Objective: To evaluate the effects of this compound on fertility parameters in appropriate animal models.
Materials and Equipment:
Procedure:
Animal Grouping and Administration:
Estrus Cycle Monitoring:
Fertility Assessment:
Tissue Collection and Analysis:
Ovarian Follicle Analysis:
Hormonal Assays:
Statistical Analysis:
Expected Outcomes: this compound treatment should improve estrus cycle regularity, increase antral follicle count and corpora lutea, enhance ovulation rates, and normalize reproductive hormone levels, particularly in stress or toxicity-induced infertility models [5].
The compelling research data on this compound supports several promising applications in pharmaceutical development for women's health:
Novel Fertility Therapeutics: Development of This compound-enriched formulations (such as Shevari4T with >7.4% this compound content) represents a promising approach for managing ovulatory disorders and subfertility conditions [3]. These formulations could serve as adjuncts to assisted reproductive technologies by improving oocyte quality and endometrial receptivity. The molecular docking data supporting this compound's affinity for FSH and estrogen receptors provides a rational basis for designing receptor-targeted fertility treatments that work through multiple mechanisms simultaneously [4].
Menopausal Symptom Management: Recent computational deep learning models have validated the combination of protodioscin and this compound for alleviating menopausal symptoms, suggesting potential for combination therapies [8]. The phytoestrogenic activity of this compound, particularly its preferential binding to estrogen beta receptors, positions it as a potential natural alternative to hormone replacement therapy (HRT) for managing vasomotor symptoms, vaginal atrophy, and other menopausal complaints without the risks associated with conventional HRT [7] [8].
Protective Formulations Against Environmental Toxins: Given the compelling evidence of this compound's protective effects against DEHP-induced reproductive toxicity [6], there is significant potential for developing protective formulations for women at risk of exposure to endocrine-disrupting chemicals. Such formulations could be particularly valuable for occupational settings or geographic regions with high environmental contaminant levels.
This compound research supports several integrative medicine approaches:
Stress-Induced Infertility Management: The adaptogenic properties of this compound, specifically its ability to modulate the HPA axis and reduce cortisol levels [5], support its application in managing stress-induced reproductive disorders. Clinical protocols could incorporate this compound supplementation for women experiencing infertility related to high stress levels, particularly in cases where conventional treatments have proven insufficient.
Postpartum Recovery and Lactation Support: Clinical observations of Shatavari's benefits for postpartum recovery and lactation enhancement [1] [3] provide a foundation for developing standardized this compound protocols to support maternal health in the postpartum period. Further clinical trials are needed to establish optimal dosing and administration schedules for this application.
While current research provides substantial evidence for this compound's potential in female reproductive health, several research directions merit attention:
Human Clinical Trials: There is a critical need for randomized controlled trials in human populations to validate the promising results from in vitro and animal studies. Priority areas include women with unexplained infertility, PCOS, premature ovarian insufficiency, and menopausal symptoms.
Mechanism Elucidation: Further research should focus on elucidating the precise molecular mechanisms through which this compound exerts its effects, particularly its interaction with nuclear receptors and its impact on intracellular signaling pathways in reproductive tissues.
Formulation Optimization: Research should explore novel delivery systems to enhance this compound's bioavailability and tissue-specific targeting, including nanoformulations and combination products with other complementary bioactive compounds.
Long-Term Safety Studies: Comprehensive toxicological assessments and long-term safety studies are needed to establish appropriate safety profiles for different populations, including considerations for women with estrogen-sensitive conditions.
Shatavarin IV, a primary steroidal saponin derived from Asparagus racemosus (Shatavari), demonstrates significant neuroprotective potential in experimental models of Parkinson's disease (PD). This document provides detailed application notes and standardized protocols for investigating this compound's anti-parkinsonian effects, including its ability to reduce alpha-synuclein aggregation, modulate oxidative stress, and ameliorate behavioral deficits in established PD models. These protocols are designed for researchers and drug development professionals seeking to explore this natural compound's therapeutic potential through standardized methodologies and validated experimental approaches. Current evidence indicates this compound operates through multiple mechanisms including upregulation of anti-aging genes and reduction of alpha-synuclein aggregation to improve behavioral responses in Parkinson's disease models [1].
This compound is a steroidal saponin constituting the major bioactive component of Asparagus racemosus Willd., a medicinal plant belonging to the Asparagaceae family. This compound is characterized by a steroid backbone with sugar moieties attached, contributing to its amphiphilic nature and biological activity. This compound is most abundant in the root system of the plant, though it is also present in fruits of related species such as Asparagus adscendens [2] [3]. The compound can be isolated and purified to ≥90% purity using chromatographic techniques, with structural confirmation via thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and electrospray ionization-mass spectrometry (ESI-MS) [2].
Parkinson's disease is a progressive neurodegenerative disorder characterized by the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the presence of Lewy bodies containing aggregated α-synuclein [4]. Current animal models of PD employ various approaches including neurotoxin induction (MPTP, 6-OHDA, rotenone), genetic manipulation, and α-synuclein preformed fibril injections to recapitulate different aspects of the disease pathology [5]. An ideal PD model should exhibit progressive dopaminergic neuron loss (>50%), motor deficits, α-synuclein pathology, and Lewy body-like inclusions [4]. This compound has been investigated across multiple of these model systems, demonstrating particular efficacy in mitigating α-synuclein aggregation and associated neurodegeneration [1].
This compound exerts its neuroprotective effects through multiple interconnected pathways targeting key aspects of PD pathology:
α-Synuclein Proteostasis: this compound significantly reuces α-synuclein aggregation, the primary component of Lewy bodies in PD pathology. It facilitates clearance of misfolded α-synuclein through modulation of autophagic pathways and directly stabilizes the native conformation of the protein [1].
Mitochondrial Protection: The compound demonstrates robust mitochondrial stabilization under oxidative stress conditions. It maintains mitochondrial membrane potential, reduces mitochondrial reactive oxygen species (ROS), and prevents calcium overload in neuronal mitochondria exposed to PD-related toxins [6].
Anti-apoptotic Signaling: this compound inhibits the intrinsic apoptotic pathway by reducing BAX activation and caspase activity, thereby promoting neuronal survival in vulnerable dopaminergic populations [6].
Anti-inflammatory Effects: The saponin suppresses microglial activation and reduces pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) through inhibition of the NF-κB signaling pathway, creating a more favorable neuronal microenvironment [1].
Table 1: Molecular Mechanisms of this compound Neuroprotection in Parkinson's Disease Models
| Mechanism Category | Specific Targets/Pathways | Experimental Evidence | Model System |
|---|---|---|---|
| Protein Aggregation Control | Reduction of α-synuclein aggregation, Enhanced clearance mechanisms | ↓ Oligomer formation, ↑ Behavioral recovery | MPTP-induced PD mice [1] |
| Oxidative Stress Mitigation | Mitochondrial ROS scavenging, Calcium homeostasis | ↓ ROS production, ↑ Mitochondrial membrane potential | In vitro neuronal cultures [6] |
| Anti-inflammatory Action | Microglial inactivation, NF-κB pathway inhibition | ↓ TNF-α, IL-1β, IL-6; ↓ Microglial activation | MPTP-induced PD mice [1] |
| Anti-apoptotic Effects | BAX inhibition, Caspase suppression | ↓ Caspase-3 activation, ↑ Neuronal survival | Cell culture and animal models [6] |
Cell Culture Systems:
α-Synuclein Aggregation Assays:
Mitochondrial Function Assessment:
MPTP-Induced Mouse Model:
6-OHDA Lesioned Rat Model:
Table 2: In Vivo Behavioral Assessment Methods for this compound Efficacy
| Behavioral Test | Parameters Measured | Protocol Details | PD Model Application |
|---|---|---|---|
| Open Field Test | Locomotor activity, Distance traveled, Rearing | 30-min session in 40×40 cm arena, video tracking | MPTP mice, 6-OHDA rats [4] |
| Pole Test | Bradykinesia, Motor coordination | Time to descend textured pole (50 cm height) | MPTP mice [4] |
| Rotarod Test | Motor coordination, Balance | Accelerating protocol (4-40 rpm over 5 min) | MPTP mice, 6-OHDA rats [4] |
| Apomorphine Rotation | Asymmetrical motor behavior | Full body turns contralateral to lesion | 6-OHDA rats [5] |
| Grip Strength Test | Muscular rigidity | Forelimb grip strength using force meter | MPTP mice [4] |
Extraction and Isolation from *Asparagus racemosus*:
Characterization and Quality Control:
Primary Mesencephalic Culture Preparation:
Diagram 1: In vitro experimental workflow for assessing this compound neuroprotection in primary mesencephalic cultures exposed to MPP+ toxicity.
MPTP-Induced Parkinsonism Model:
Immunohistochemical Analysis:
Table 3: Expected Efficacy Outcomes of this compound in Parkinson's Disease Models
| Parameter Assessed | Control Values | PD Model Values | This compound Treatment | Assessment Method |
|---|---|---|---|---|
| SNc TH+ Neurons | 10,000-12,000 (mouse) | 4,000-5,000 (40-50% loss) | 7,000-8,500 (25-30% protection) | Stereological counting [1] |
| Striatal TH Density | 100% (reference) | 20-30% of control | 50-70% of control | Optical density measurement [1] |
| α-Synuclein Aggregation | 0-5 aggregates/section | 25-35 aggregates/section | 10-15 aggregates/section | IHC with pS129 antibody [1] |
| Pole Test Descent Time | 5-8 seconds | 15-25 seconds | 8-12 seconds | Behavioral recording [4] |
| Rotarod Endurance | 180-240 seconds | 60-100 seconds | 120-180 seconds | Latency to fall [4] |
Dose-Response Relationship:
Administration Route Considerations:
Temporal Factors:
This compound's development as a potential neuroprotective agent faces challenges related to its moderate aqueous solubility and blood-brain barrier permeability. Several formulation strategies have shown promise:
Acute and subacute toxicity studies in mice indicate this compound is well-tolerated at neuroprotective doses, with no observed adverse effects at doses up to 1.5 ml/100 g body weight of standardized extracts in toxicity studies spanning 28 days [7].
The transition from preclinical models to human studies requires identification of reliable biomarkers to track this compound's target engagement and efficacy:
Diagram 2: Mechanism of action map illustrating this compound's multi-target approach against key Parkinson's disease pathological processes.
This compound represents a promising multi-target therapeutic candidate for Parkinson's disease, demonstrating efficacy across multiple experimental models through mechanisms targeting key aspects of PD pathology. The protocols outlined herein provide standardized methodologies for evaluating its neuroprotective effects, facilitating comparison across studies and accelerating therapeutic development.
Future research should focus on:
The continued investigation of this compound according to these standardized protocols offers significant potential for developing a much-needed disease-modifying therapy for Parkinson's disease.
What is the maximum safe temperature for isolating Shatavarin IV? Research indicates that the purity and yield of this compound during isolation are best maintained at lower atmospheric temperatures. One study found that a temperature range of 17-22 °C (63-72 °F) yielded this compound with 66% purity, while higher temperatures led to noticeable degradation [1].
How long can I store Shatavari powder, and how does its this compound content change? A real-time stability study on Shatavari Churna (powder) stored at room temperature in porcelain jars found a significant decline in saponin content (the class of compounds to which this compound belongs) [2]:
Can I use gamma irradiation to decontaminate Shatavari formulations without damaging this compound? Yes, studies show that gamma irradiation is a viable decontamination method. One study found that gamma irradiation at doses of 5-15 kGy effectively reduced microbial load in Shatavari root powder and tablets without causing any significant loss of the this compound content. This method also helped extend the shelf life of the formulations up to 12 months [3].
Protocol: Isolation of this compound with Temperature Control The following method was developed to maximize yield and purity during isolation [1]:
Quantitative Data on Stability and Processing
The table below summarizes key quantitative data from various studies to aid your experimental planning.
| Aspect | Key Finding | Quantitative Data | Source |
|---|---|---|---|
| Isolation Temperature | Purity and yield are highest at low temperatures | Yield: 401.1 mg from 250g powder; Purity: 66% (at 17-22°C) | [1] |
| Shelf Life (Powder) | Saponin content decreases over time at room temperature | 6 months: ~15% saponins remaining; 12 months: 0% saponins | [2] |
| Gamma Irradiation | No significant loss of this compound post-decontamination | Doses: 5, 10, 15 kGy; Shelf life extended to 12 months | [3] |
To systematically monitor the stability of this compound in your samples, you can follow this analytical workflow. It is based on techniques used in the cited research, particularly HPTLC, which is a standard method for identification and quantification [4] [2] [1].
Here are common issues and their solutions based on the available research:
Problem: Low purity of isolated this compound.
Problem: Rapid degradation of this compound in stored plant powder.
Problem: High microbial load in the herbal formulation requiring decontamination.
The choice of solvent significantly impacts the yield and purity of Shatavarin IV. The following table summarizes effective solvent systems used in recent studies for extraction and subsequent analysis.
| Application | Recommended Solvent System | Key Parameters & Outcomes | Citation |
|---|---|---|---|
| Root Extraction | Hydroalcoholic (e.g., 70:30 Water-Ethanol) | Soaked overnight, extraction at 60±5°C for 3 hours. Resulted in a dry powder with confirmed bioactivity. [1] | |
| Root Extraction | Aqueous (UV-filtered Water) | Macerated for 8 hours, gently boiled for 8 hours. Filtrate was lyophilized to a dry powder. [1] | |
| HPTLC Analysis | Ethyl Acetate: Methanol: Water (7.5:1.5:1, v/v) | Rf: 0.43. Detection: 425 nm after derivatization. Linearity: 600-1800 ng/band. [2] | |
| HPTLC Analysis | CHCl₃:CH₃COOH:CH₃OH:H₂O (5.0:3.5:1.5:1.0, v/v) | Rf: 0.81. Method validated for precision and accuracy. [3] |
This method is widely used for producing extracts with high bioactivity for pharmacological studies [1].
This protocol is suitable for creating a traditional decoction-based extract [1].
Here are solutions to common challenges in this compound extraction and analysis.
Q1: My this compound yield is low. What can I optimize?
Q2: My HPTLC analysis shows poor resolution or streaking. How can I improve it?
Ethyl Acetate:Methanol:Water (7.5:1.5:1) [2] and Chloroform:Acetic Acid:Methanol:Water (5.0:3.5:1.5:1.0) [3]. Prepare fresh mobile phase.Q3: How can I confirm the identity and purity of my isolated this compound?
For research requiring quantitative precision, here are key validation parameters for a typical HPTLC method used in this compound analysis, based on established protocols [2].
| Validation Parameter | Result |
|---|---|
| Linearity Range | 600 - 1800 ng per band |
| Correlation Coefficient (R²) | 0.9934 |
| Limit of Detection (LOD) | 14.35 ng |
| Limit of Quantification (LOQ) | 43.50 ng |
| Recovery | 96.17% |
| Precision | Validated as per ICH guidelines |
The following diagrams outline the core processes for extracting and analyzing this compound.
Q1: What is the evidence for seasonal variation in Shatavarin IV content?
Q2: Which accession of Asparagus racemosus offers the highest this compound yield?
Q3: How does temperature affect the isolation of this compound?
This protocol is adapted from a study that investigated seasonal variation [1].
The following diagram illustrates the experimental workflow for HPTLC analysis:
This protocol summarizes a method for the bulk isolation of this compound [3].
The quantitative data from key studies is summarized below for easy comparison.
Table 1: Seasonal and Genotypic Variation in this compound Content
| Variable | This compound Content | Key Finding / Citation |
|---|---|---|
| Seasonal Variation | Summer collection is optimal [1] | |
| Summer Roots | 12.5 μg/g | |
| Rainy Season Roots | 10.9 μg/g | |
| Accession Variation | DAR-14 is a high-yielding accession [2] | |
| Accession DAR-14 | 152.06 μg/g | |
| Accession DAR-28 | 81.16 μg/g |
Table 2: Key Parameters for this compound Isolation [3]
| Parameter | Optimal Condition | Impact on Experiment |
|---|---|---|
| Extraction Solvent | 90% Methanol | Efficient extraction of saponins. |
| Isolation Temperature | 17-22 °C | Higher temperatures cause degradation, reducing yield and purity. |
| Column Chromatography Mobile Phase | Ethyl Acetate : Methanol : Water (8:1:1 v/v) | Effective separation of this compound from other compounds. |
| Reported Yield | 401.1 mg / 250 g powder | Benchmark for process efficiency. |
Understanding the therapeutic relevance of this compound can help contextualize your research.
The following diagram summarizes the key pharmacological pathways of this compound:
The table below summarizes validated HPTLC conditions from various scientific publications for the identification and quantification of Shatavarin IV.
| Study Reference | Stationary Phase | Mobile Phase Composition (v/v) | Retention Factor (Rf) | Detection Wavelength / Derivatization |
|---|---|---|---|---|
| Haldar et al. [1] | Silica gel F254 | Ethyl acetate–methanol–water (7.5:1.5:1) | 0.43 | 425 nm (after derivatization with anisaldehyde-H2SO4) |
| Champati et al. [2] | Silica gel 60 F254 | Ethyl acetate–methanol–water (7.5:1.5:1) | 0.55 ± 0.05 | 425 nm |
| Bhurat et al. [3] | Silica gel 60F-254 | Chloroform : Methanol (7 : 3) | 0.46 | 560 nm (after derivatization with anisaldehyde-H2SO4) |
| Hazra et al. [4] | Silica gel 60 F254 | n-hexane: ethyl acetate: methanol (80:10:10) | Not specified | 336 nm |
For researchers looking to implement these methods, here is a detailed workflow based on the commonly cited parameters, particularly from Haldar et al. and Champati et al. [1] [2]:
The following diagram illustrates the core analytical workflow.
Here are solutions to some common problems you might encounter during the HPTLC analysis of this compound.
Q1: Why am I observing tailing or irregular spots?
Q2: The this compound band is not resolving well from other compounds.
Q3: The sensitivity of the method is lower than expected.
Q4: I am getting high variability in my quantitative results.
Q: What is the critical factor for maximizing Shatavarin IV yield and purity during column chromatography?
Q: How does the collection time of Asparagus racemosus roots affect this compound content?
Q: What analytical techniques can I use to quantify this compound purity?
The following table summarizes key quantitative data from recent studies to guide your experimental design and expectations.
| Aspect | Method / Condition | Key Finding / Value | Citation |
|---|---|---|---|
| Isolation & Purity | Column Chromatography (from 250g powder) | Yield: 401.1 ± 2.3 mg; Purity: 66% (at 17-22°C) | [1] |
| Optimal Season | HPLC analysis of roots collected in Varsha Ritu (Jul-Aug) | Higher quantity of Shatavarin-IV vs. other seasons | [2] |
| Quantification (HPTLC) | Silica gel plates; Ethyl acetate:MeOH:Water (7.5:1.5:1) | LOD: 14.35 ng; LOQ: 43.50 ng; Root content: 0.40% | [3] |
| Quantification (HPLC-ELSD) | C18 column; MeOH:Water (95:5) | Root content: 0.23 ± 0.01% w/w | [4] |
| Quantification (HPLC-MS/MS) | C18 column; Water(0.1% AcOH):ACN(0.1% AcOH) (70:30) | LOD: 2.5 ng/mL; Linear range: 7.5–254 ng/mL | [5] |
Use this table to diagnose and resolve common issues encountered during the isolation of this compound.
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Yield/Purity | High laboratory temperature | Perform isolation and solvent evaporation in a temperature-controlled environment (17-22°C) [1]. |
| Low Compound in Extract | Sub-optimal plant material | Source roots harvested during Varsha Ritu (July-August) for potentially higher starting concentration [2]. |
| Poor Separation on TLC | Inappropriate mobile phase | Use a high-resolution mobile phase like Ethyl acetate:Methanol:Water (7.5:1.5:1, v/v) for HPTLC [3]. |
| Difficulty Detecting Saponins | Non-specific staining | For general saponin detection, use a hemolysis-based TLC method (white spots on pink background) for high specificity [6]. |
The diagram below outlines the core steps for isolating and analyzing this compound, integrating the critical factors for success.
Key experimental details for the workflow:
The table below summarizes the key quantitative data on Shatavarin IV's hemolytic activity.
| Parameter | Value / Range | Experimental Context | Citation |
|---|---|---|---|
| HD₅₀ (Sheep RBC) | 5 - 15 μg | Concentration inducing 50% hemolysis; precise HD₅₀ determined from dose-response curve (5, 6, 6.5, 7, 7.5, 10, 12.5, 15 μg) [1]. | [1] |
| Safe Dose (Mice) | 0.1 mg (100 μg) | Found safe for a single injection in a mouse model [1]. | [1] |
| Effective Adjuvant Dose | 40 μg | Elicited optimal IgG and IgG2b immune responses in mice when used as an adjuvant [1]. | [1] |
Here are strategies and considerations for mitigating the hemolytic activity of this compound, based on general principles of saponin and nanoparticle research.
| Strategy | Rationale & Method | Considerations & References |
|---|---|---|
| Structural Modification | Altering the sugar moieties or the aglycone (sapogenin) structure of the saponin can significantly impact its ability to bind to and disrupt the cholesterol in RBC membranes [2]. | Requires sophisticated synthetic chemistry expertise and analysis to confirm structure-activity relationships. |
| Formulation with Cholesterol | Pre-incubating the saponin with cholesterol can form complexes that reduce its availability to interact with RBC membranes [2]. | The ratio of cholesterol to saponin is critical and must be optimized to avoid neutralization of desired immunostimulatory effects. |
| Protein Corona Formation | In a physiological setting (e.g., in blood plasma), proteins adsorb onto surfaces, forming a "corona" that can alter the material's interaction with cells. Conducting hemolysis assays in the presence of serum or plasma provides a more realistic safety profile [3]. | The hemolytic activity measured in a buffer system may not accurately reflect the activity in whole blood or in vivo [3]. |
This is a standard protocol adapted from the research on this compound [1].
This method uses hemolysis as a detection tool to identify saponins like this compound on a Thin Layer Chromatography (TLC) plate [2].
Q1: What is the primary mechanism behind this compound's hemolytic activity? A1: Like most saponins, this compound interacts with cholesterol in the red blood cell membrane, forming pores and complexes that disrupt membrane integrity. This increases permeability, leading to an influx of water and ions, causing the cell to swell and burst (osmotic lysis) [2].
Q2: The hemolytic activity in my assay is lower than expected when using a buffer. What could be the reason? A2: This is a critical point. Assays performed in protein-free buffers do not reflect the physiological environment. In blood plasma, proteins rapidly adsorb to form a "protein corona" around the saponin molecules. This corona can mask the hemolytic sites, thereby reducing the measured activity. For a more relevant safety profile, it is recommended to perform the hemolysis assay in the presence of serum or plasma [3].
Q3: Can I completely remove hemolytic activity while retaining this compound's immunoadjuvant effect? A3: This is a key challenge in adjuvant development. Hemolytic and immunostimulatory activities are often linked to the same fundamental property of interacting with cell membranes. The goal is not necessarily complete removal, but risk reduction. Strategies like structural modification or formulation aim to find a balance where adjuvant potency is maintained at a dose significantly below the harmful hemolytic threshold [1].
The following diagrams illustrate the experimental workflow for determining HD₅₀ and the mechanism of hemolysis.
Diagram 1: Experimental workflow for determining the HD₅₀ of this compound.
Diagram 2: Proposed mechanism of this compound-induced hemolysis via cholesterol binding and pore formation.
Q1: Does intercropping affect the Shatavarin IV content in Shatavari roots?
Q2: What is a bigger factor for this compound content than intercropping?
Q3: Which Shatavari accessions are best for high root yield and this compound content?
| Accession Code | Key Superior Traits | Reference / Year |
|---|---|---|
| DAR-7 | Maximum fresh root weight, root girth, and root yield [3]. | [3] (2020) |
| DAR-14 | Highest measured content of this compound [3]. | [3] (2020) |
| DAR-28 | High this compound content and overall economic yield [3]. | [3] (2020) |
| DAR-19 | Superior for overall economic yield [3]. | [3] (2020) |
| Method | Key Parameters | Linear Range & Sensitivity | Application Note |
|---|
| HPTLC [4] [1] | Mobile Phase: Ethyl acetate-Methanol-Water (7.5:1.5:1, v/v) or CHCl3:CH3COOH:CH3OH:H2O (5.0:3.5:1.5:1.0, v/v). Detection: 425-426 nm after derivatization. | Range: 600–1800 ng/band. LOD: 14.35 ng; LOQ: 43.50 ng [4]. | A simple, cost-effective method suitable for routine analysis. | | HPLC-UV [6] | Column: C18. Mobile Phase: Water-Acetonitrile (Isocratic). Detection: 205 nm. | N/A | Measured this compound in dry extracts from 0.36% to 3.42% (w/w) [6]. | | UHPLC-MS/MS [3] | Column: C18. Mobile Phase: Water and Acetonitrile, both with 0.1% Formic Acid (Gradient). Ionization: HESI (Negative mode). | Correlation (R²): 0.998 [3]. | Provides high sensitivity and specificity; ideal for complex matrices. | | HPLC-ELSD [5] | Column: C18. Mobile Phase: Methanol-Water (95:05, %v/v), Isocratic. | Range: 90–300 ng/mL for this compound [5]. | ELSD is suitable for compounds with weak UV chromophores. |
For researchers establishing an in-house quality control protocol, here is a detailed HPTLC method based on a validated study [4].
Workflow: HPTLC Analysis of this compound
The following diagram outlines the key steps for sample preparation and HPTLC analysis:
Troubleshooting Guide for HPTLC Analysis
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Streaking or tailing spots | Chamber saturation incomplete; sample overloaded. | Ensure chamber is properly saturated for the recommended time (5 min). Dilute the sample extract and re-apply [4]. |
| Poor resolution | Mobile phase composition not optimal. | Prepare fresh mobile phase and ensure precise ratios. Check laboratory temperature and humidity [4]. |
| Low or inconsistent yield of this compound | Suboptimal cultivation conditions. | Ensure plants are grown with appropriate shade (e.g., 25% SNI) and harvested at the recommended time (12 months) [2]. |
| Weak signal after derivatization | Derivatization reagent degraded or heating insufficient. | Prepare a fresh derivatization reagent and ensure the plate is heated sufficiently to develop the color [4]. |
For quantification of this compound and its aglycone (non-sugar moiety), Sarsasapogenin, the following High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method has been developed and validated [1].
| Parameter | Specification |
|---|---|
| Analytical Target | This compound and Sarsasapogenin |
| Column | Phenomenex C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (95:05, %v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) |
| Linear Range (this compound) | 90 – 300 ng/mL |
| Linear Range (Sarsasapogenin) | 150 – 500 ng/mL |
| Plant Content (dried root) | 0.23 ± 0.01% w/w (this compound); 1.48 ± 0.03% w/w (Sarsasapogenin) |
Here are solutions to common problems encountered during the analysis of this compound.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Peak Resolution | Mobile phase composition not optimized; Column degradation. | Adjust mobile phase ratio (e.g., ± 2% water); Flush and re-condition column; Confirm column performance with standard test mixture. |
| Low Recovery during Extraction | Incomplete extraction of saponins; Use of low-purity solvents. | Use a hydroalcoholic mixture (e.g., 70:30 water:ethanol); Consider sonication-assisted extraction; Use high-purity, HPLC-grade solvents. |
| Low Detection Sensitivity | ELSD parameters not optimized for the analyte; Sample concentration too low. | Optimize ELSD evaporator tube temperature and nebulizer gas flow rate; Concentrate the sample extract within the method's linear range. |
| Irreproducible Retention Times | Inconsistent mobile phase flow rate; Column temperature fluctuations. | Ensure a consistent flow rate of 0.8 mL/min; Use a column heater to maintain stable temperature. |
This method is adapted from protocols used to obtain this compound from Asparagus racemosus roots [2] [3].
The following diagram illustrates this extraction workflow:
High-Performance Thin-Layer Chromatography (HPTLC) is a key method used to confirm the purity of extracted this compound [4].
The table below summarizes the key characteristics of Shatavarin-IV and Quil-A based on current research findings.
| Feature | Shatavarin-IV | Quil-A (and QS-21) |
|---|---|---|
| Source | Root/root extract of Asparagus racemosus (Shatavari) [1] [2] [3] | Bark of the Quillaja saponaria tree [4] |
| Chemical Nature | Steroidal saponin (individual, well-characterized molecule) [1] [3] | A mixture of triterpenoid saponins; QS-21 is a defined component [4] |
| Reported Humoral Response | Elicits IgG and IgG2b responses against Staphylococcus aureus bacterin [1] | Induces strong antibody responses; key component in licensed vaccines [4] |
| Reported Cell-Mediated Response | Lesser cell-mediated immune response compared to Quil-A in one study [1] | Superior for stimulating Th1 and Cytotoxic T Lymphocyte (CTL) responses [1] [4] |
| Reported Safety & Toxicity | Found safe up to 0.1 mg in a mice model [1] | Known dose-limiting toxicity; requires specific formulations to manage [4] |
| Key Advantages | • Good safety profile in preliminary studies • Potential for multi-functional use (antiviral, antioxidant) [2] [3] | • Proven, potent adjuvant in commercial vaccines • Well-established, though complex, formulation science [4] | | Major Drawbacks | • Cell-mediated immunity may be less potent • Early-stage research; supply chain not established [1] | • Supply chain constraints due to ecological concerns [4] • Chemical instability in stock solutions [4] |
The comparative profile above is derived from specific experimental studies. The methodologies and key findings from these studies are detailed below.
This study investigated the isolated Shatavarin-IV molecule for use as a vaccine adjuvant [1].
Quil-A is a well-established and powerful saponin adjuvant used in veterinary and human vaccines.
While the exact mechanism of Shatavarin-IV is not fully elucidated, research on Quil-A and other saponins suggests a common pathway. The diagram below integrates known and proposed steps for how saponin adjuvants may stimulate an immune response.
This proposed mechanism is supported by studies on Quil-A, which show it can activate dendritic cells, facilitate antigen escape from endosomes, and promote inflammasome activation [4]. The potency of Quil-A in triggering cell-mediated immunity is attributed to its fatty acid side chain, the component that is often unstable [4].
For your research, the choice depends on the immune correlate of protection required for your target disease. The field is actively moving toward semisynthetic saponins [4], which aim to combine the best features of both—using a stable, well-defined structure like Shatavarin-IV but engineered for the potent, broad immunity of QS-21.
The following table summarizes the experimental data on this compound's activity across various studies.
| Activity Assessed | Experimental Model/Assay | This compound / Extract Performance | Standard Drug / Control Performance |
|---|---|---|---|
| Direct Antioxidant [1] | DPPH Free Radical Scavenging Assay | Asparagus racemosus aqueous fraction (EC₅₀ = 600 μg/mL) | Ascorbic Acid (EC₅₀ = 1.5 μg/mL) |
| Neuroprotective (In Silico) [2] | Molecular Docking with TNF-α | Strong binding affinity (-7.29 kcal/mol) | (Docking score indicates binding strength) |
| Anticancer [3] | In vitro cytotoxicity (MTT assay) on MCF-7, HT-29, A-498 cell lines | Shatavarins-rich fraction & isolated this compound showed potent cytotoxicity | (Compared to untreated control; DMSO vehicle control used) |
| Antiviral [4] [5] | In vitro anti-HIV-1 activity | Dose-dependent inhibition of HIV-1 replication; mitigation of viral-induced mitochondrial ROS | (Compared to untreated infected cells) |
| Mitochondrial Protection [4] [5] | In vitro model of HIV-1 infection | Effectively mitigated mitochondrial dysfunction (ROS, calcium overload, membrane potential loss) | (Compared to untreated infected cells) |
For researchers seeking to replicate or understand the context of these findings, here are the methodologies from key studies.
DPPH Antioxidant Assay [1]:
In Vitro Cytotoxicity (MTT) Assay [3]:
Molecular Docking for Neuroprotection [2]:
The antioxidant activity of this compound is not limited to direct free radical scavenging. Research points to its role in modulating complex cellular signaling pathways that manage oxidative stress and inflammation, which are key in neurodegenerative diseases like Alzheimer's.
The diagram below illustrates the proposed mechanism based on in silico and experimental findings [2] [6]:
This proposed mechanism is supported by the following experimental evidence:
The current data positions this compound as a promising multi-target therapeutic candidate, particularly for conditions where oxidative stress and inflammation are intertwined, such as neurodegenerative diseases, cancer, and viral infections.
Most of the compelling evidence for this compound's antioxidant efficacy currently comes from computational and cell-based studies. The key research gap that remains is robust data from in vivo models and human clinical trials directly comparing it to standard antioxidants.
The table below summarizes the concentration of Shatavarin IV found in various Asparagus species, providing a basis for comparing their potential as alternative sources.
| Asparagus Species | Plant Part Analyzed | This compound Content | Key Findings / Distinguishing Feature |
|---|---|---|---|
| A. racemosus | Root | 0.22% dry weight (2.2 mg/g) [1] | Considered the primary, traditional source. |
| A. densiflorus | Cladodes | 6.72 ± 0.02 mg/g DW [2] | Identified as a rich, non-traditional source. |
| A. adscendens | Roots | 4.68 ± 0.015 mg/g DW [2] | Roots show high concentration. |
| A. setaceus | Root | 0.08% dry weight [1] | Contains this compound, previously unreported. |
| A. plumosus | Root | 0.04% dry weight [1] | Contains this compound, previously unreported. |
| A. sprengeri | Root | 0.06% dry weight [1] | Contains this compound, previously unreported. |
| A. falcatus | Information Missing | 9.36 ± 0.004 mg/g DW (β-sitosterol) [2] | Rich in other metabolites like β-sitosterol. |
For reliable and reproducible results, the following HPTLC protocol has been validated and can be used for fingerprint authentication [1] [3].
This experimental workflow is also summarized in the following diagram for clarity:
A 2023 study established a reliable method for identifying and measuring this compound, which is crucial for any comparative analysis. [1]
Although seasonal data is not available, the scientific literature points to several critical factors that can cause this compound levels to vary. These factors must be controlled for or documented in any validation study.
The table below summarizes the key parameters based on current research:
| Factor | Impact on this compound & Phytochemical Profile | Citation |
|---|---|---|
| Plant Species | Significant variation in this compound content across different Asparagus species; correct botanical identification is critical. [1] | [1] |
| Plant Tissue | Steroidal saponins (incl. This compound) are predominantly concentrated in the roots compared to leaves or fruits. [2] | [2] |
| Geographical Source | Implied as a variable due to mention of "various tissues" and general environmental influences on plant metabolites. | [2] |
To address the gap in seasonal data, you can design a study based on the established analytical method and a systematic collection protocol. The following diagram outlines a potential experimental workflow.
To build upon the existing information, future research should focus on:
The table below summarizes key experimental data on the efficacy of Shatavarin IV and common chemotherapeutic drugs from various in vitro studies.
| Compound / Extract | Cancer Cell Line / Model | Key Efficacy Metrics (e.g., IC₅₀, Apoptosis Induction) | Primary Mechanism(s) of Action |
|---|
| This compound-rich fraction (AR-2B) [1] | MCF-7 (Breast cancer) HT-29 (Colon cancer) A-498 (Kidney cancer) | IC₅₀: 19.2 µg/mL (MCF-7) IC₅₀: 17.4 µg/mL (HT-29) IC₅₀: 16.8 µg/mL (A-498) | In vitro cytotoxicity (MTT assay). | | This compound-rich fraction (AR-2B) [1] | EAC tumor-bearing mice (In vivo) | Significant reduction in:
For reproducibility and critical evaluation, here are the methodologies used in the key studies cited.
The diagram below illustrates the key apoptotic pathways induced by this compound and chemotherapeutic drugs based on the cited literature.
The experimental workflow for generating the key data comparing these agents is summarized below.
When interpreting these findings, it is critical to note that much of the data on this compound comes from crude or enriched plant extracts, not the purified compound alone [2] [1]. The specific contribution of this compound versus other constituents in the extract requires further isolation and testing.
The table below summarizes the key characteristics and experimental data for Shatavarin IV and Piracetam based on the retrieved studies.
| Aspect | This compound | Piracetam |
|---|---|---|
| Source/Class | Steroidal saponin (from Asparagus racemosus) [1] [2] | Synthetic racetam derivative of GABA [3] |
| Primary Neuroprotective Mechanisms | - Acetylcholinesterase (AChE) inhibition [2]
A significant 2025 study developed a Piracetam and this compound-loaded Nanoemulsion (PSNE), demonstrating that a 1:1 ratio of the two compounds produces a strong synergistic effect (Combination Index, CI = 0.10843) [4] [1]. The table below outlines the key findings and experimental protocols for this advanced formulation.
| Aspect | Details & Experimental Data |
|---|---|
| Synergistic Effect | Combination Index (CI) = 0.10843 at a 1:1 ratio, indicating strong synergy [4] [1]. |
| Formulation & Characterization | Optimized using a Box-Behnken design. Factors: oil concentration, surfactant mixture (S~mix~), sonication time [4] [1].
Results:
The following diagrams illustrate the primary neuroprotective pathways for each compound and the experimental workflow for the nanoemulsion study.
Figure 1: Key Neuroprotective Pathways of this compound and Piracetam. This compound primarily enhances cholinergic signaling and targets inflammation/oxidation, while Piracetam focuses on improving mitochondrial energy metabolism and neuronal function. GSK-3: Glycogen Synthase Kinase-3; nAChR: Nicotinic Acetylcholine Receptor; ACh: Acetylcholine; AChE: Acetylcholinesterase.
Figure 2: Experimental Workflow for Nanoemulsion Development. The study integrated in-silico, formulation, characterization, and evaluation phases to develop and validate the combined nanoemulsion. PDI: Polydispersity Index; TEM: Transmission Electron Microscopy; DSC: Differential Scanning Calorimetry.
The comparative analysis reveals a compelling strategy for Alzheimer's disease therapy:
This integrated approach, combining a natural bioactive with a synthetic nootropic in an advanced delivery system, presents a promising multifaceted strategy for tackling the complex pathology of neurodegenerative diseases.
The table below summarizes key findings on this compound content and root yield from selected studies on cultivated Asparagus racemosus.
| Study Focus / Accession | This compound Content | Root Yield / Other Metrics | Citation |
|---|---|---|---|
| Seasonal Variation (Varsha Ritu) | 0.0196% (of dry root weight) | Maximum extractive value in methanol [1] | |
| Elite Accession DAR-14 | 152.06 μg/g (≈ 0.0152%) | Information not specified in the source [2] | |
| Elite Accession DAR-28 | 81.16 μg/g (≈ 0.0081%) | Information not specified in the source [2] | |
| Elite Accession DAR-7 | Information not provided in the source | 14.26 kg/plant (fresh root weight) [2] | |
| Shatavarins Rich Fraction (AR-2B) | 5.05% (in the fraction) | Potent cytotoxicity and in vivo anticancer activity [3] | |
| Isolated Compound (AR2B-Shat IV) | 84.69% (purity) | Used for in vitro cytotoxicity testing [3] |
For researchers aiming to reproduce these results or conduct their own comparisons, here are the detailed methodologies from the key studies.
HPLC Analysis for Quantification [1]
In-Vitro Cytotoxicity Assay (MTT Assay) [3]
This compound is not just a marker compound; it is a major bioactive component responsible for multiple therapeutic activities, as validated through various experimental models.
Experimental Workflow for this compound Bioactivity Validation
The absence of a direct wild-vs-cultivated comparison presents a significant research opportunity.
To conclusively answer the wild vs. cultivated question, a controlled study is needed where both plant types are collected and analyzed using the same validated HPLC protocol.
The table below summarizes the available reference standards for this compound from various suppliers. This should help you identify a suitable source for analytical purposes.
| Supplier | Purity (HPLC) | Catalog Number | Form | Storage Recommendations |
|---|---|---|---|---|
| PhytoLab (via multiple distributors) | ≥90.0% [1] | PHL80536 [2] | Solid (powder) [1] [2] | Room temperature, ambient conditions [1] |
| Sigma-Aldrich | ≥90.0% [2] | PHL80536 [2] | Solid [2] | Information missing (can be inferred as similar to PhytoLab's) |
| Tauto Biotech | ≥90% [3] | E-2428 [3] | White powder [3] | Desiccate at -20°C [4] |
| BioCrick | Information missing | BCN0005 [4] | White powder [4] | Desiccate at -20°C [4] |
Key Identifiers:
Here are detailed methodologies from published research on this compound, which can serve as references for your own experimental design.
This study aimed to determine the best time to harvest Asparagus racemosus roots by quantifying this compound levels across different seasons [5].
This research evaluated the in vitro and in vivo anticancer potential of shatavarins, which contain this compound as a major component [6].
A recent study developed a nanoemulsion of Piracetam and this compound for Alzheimer's disease treatment [7].
To help visualize the common experimental approaches and therapeutic mechanisms discussed in the research, the following diagrams outline a general workflow and key pathways.
The available commercial sources provide a solid starting point for acquiring the reference standard. However, a more detailed comparison might require direct inquiry with the suppliers for comprehensive certificates of analysis (CoA).
For a "Comparison Guide," you could focus on profiling this compound against other similar natural compounds (e.g., other steroidal saponins) based on the bioactivities and analytical methods highlighted in the research.